(+)-AS115
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2-fluorophenyl) N-[2-[[(1R,2S)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FNO4/c1-2-3-13-25-15-17-8-4-5-9-18(17)16-26-14-12-23-21(24)27-20-11-7-6-10-19(20)22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,23,24)/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYYXSHZANWPEB-MSOLQXFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CCCCC1COCCNC(=O)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC[C@H]1CCCC[C@H]1COCCNC(=O)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Enantioselective Synthesis of (+)-AS-115: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-AS-115 is a chemical compound identified as the (+)-enantiomer of AS-115, a potent inhibitor of the enzyme KIAA1363. KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1), is a serine hydrolase that plays a role in lipid metabolism and has been implicated in the pathogenesis of certain cancers, including prostate cancer. As an inhibitor, AS-115 and its enantiomers are valuable tools for studying the function of KIAA1363 and for potential therapeutic development. This document aims to provide a comprehensive technical guide on the enantioselective synthesis of (+)-AS-115.
Compound Identification
| Property | Value |
| Compound Name | (+)-AS-115 |
| IUPAC Name | (2-fluorophenyl) N-[2-[[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate |
| CAS Number | 926657-43-4 |
| Molecular Formula | C₂₁H₃₂FNO₄ |
| Molecular Weight | 381.48 g/mol |
| Biological Target | KIAA1363 (AADACL1) |
Enantioselective Synthesis of (+)-AS-115
A thorough review of publicly available scientific literature and chemical databases did not yield specific, detailed experimental protocols for the enantioselective synthesis of (+)-AS-115. While the compound is commercially available from various suppliers, the synthetic routes used for its production are not disclosed in readily accessible research articles or patents.
The structure of (+)-AS-115 contains two chiral centers on the cyclohexane (B81311) ring, indicating that a stereocontrolled synthetic strategy is necessary to obtain the desired (1S,2R) configuration. General approaches to achieve such enantioselectivity in related molecules often involve one of the following strategies:
-
Chiral Pool Synthesis: Starting from an enantiomerically pure starting material that already contains the desired stereochemistry. For (+)-AS-115, a potential starting material could be a derivative of (1S,2R)-2-(hydroxymethyl)cyclohexanol.
-
Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction, such as an asymmetric hydrogenation, epoxidation, or dihydroxylation of a prochiral precursor.
-
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a substrate to direct a diastereoselective reaction, followed by the removal of the auxiliary.
-
Enzymatic Resolution: Using an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
A plausible retrosynthetic analysis for (+)-AS-115 is outlined below. This hypothetical pathway highlights the key disconnections and the importance of establishing the stereochemistry of the cyclohexane core.
Hypothetical Retrosynthetic Pathway
Chiral Separation of AS115 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS115 is a potent and selective inhibitor of the enzyme KIAA1363 (also known as AADACL1), a serine hydrolase that is significantly upregulated in aggressive forms of cancer. By blocking the activity of KIAA1363, AS115 disrupts a key signaling pathway involved in cancer cell migration, invasion, and survival, making it a compound of significant interest in oncological drug development. AS115 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (+)-AS115 and (-)-AS115. While the racemic mixture has shown efficacy in inhibiting KIAA1363, the specific biological activities of the individual enantiomers have not been fully elucidated. It is common for enantiomers of a chiral drug to exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the ability to separate and characterize the individual enantiomers of AS115 is crucial for the development of a more potent and safer therapeutic agent.
This technical guide provides an in-depth overview of the core principles and methodologies relevant to the chiral separation of AS115 enantiomers. It includes a detailed, proposed experimental protocol for achieving this separation via High-Performance Liquid Chromatography (HPLC), a summary of expected quantitative data, and a visualization of the relevant biological signaling pathway.
KIAA1363 Signaling Pathway and Mechanism of AS115 Action
KIAA1363 plays a critical role in the metabolism of ether lipids, a class of lipids implicated in cancer progression. The enzyme catalyzes the hydrolysis of 2-acetyl monoalkylglycerol ether (2-acetyl MAGE) to monoalkylglycerol ether (MAGE). MAGE can then be further metabolized to produce pro-tumorigenic signaling molecules such as alkyl-lysophosphatidyl choline (B1196258) (alkyl-LPC) and alkyl-lysophosphatidic acid (alkyl-LPA). These lysophospholipids can promote cancer cell proliferation, migration, and invasion.
AS115 acts as an irreversible inhibitor of KIAA1363, likely through the carbamoylation of the enzyme's active site serine residue. By inhibiting KIAA1363, AS115 prevents the hydrolysis of 2-acetyl MAGE, leading to a downstream reduction in the levels of MAGE, alkyl-LPC, and alkyl-LPA. This disruption of the ether lipid signaling pathway is believed to be the primary mechanism by which AS115 impairs cancer cell pathogenesis.
Figure 1. KIAA1363 signaling pathway and the inhibitory action of AS115.
Proposed Experimental Protocol for Chiral Separation of AS115 Enantiomers
As no specific, published method for the chiral separation of AS115 enantiomers currently exists, the following protocol is a proposed starting point for method development, based on established principles for the separation of carbamate (B1207046) and cyclohexyl-containing compounds. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP).
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phases (CSPs): A selection of polysaccharide-based CSPs is recommended for initial screening. These are known to be effective for a wide range of chiral compounds, including carbamates.
-
Recommended Columns (5 µm particle size, 250 x 4.6 mm):
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H)
-
Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IC)
-
-
-
Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), and methanol (B129727) (MeOH).
-
Sample Preparation: A stock solution of racemic AS115 (e.g., 1 mg/mL) dissolved in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
Chromatographic Conditions (Method Development)
2.1. Initial Screening of Mobile Phases and CSPs:
-
Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (IPA) in various ratios (e.g., 90:10, 80:20, 70:30 v/v).
-
Mobile Phase B (Polar Organic): Methanol or Ethanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by UV scan of AS115 (e.g., 254 nm or a more specific wavelength if the chromophore allows).
-
Injection Volume: 10 µL.
Workflow for Initial Screening:
-
Equilibrate the first selected column (e.g., Chiralcel® OD-H) with the initial mobile phase (e.g., n-Hexane/IPA 90:10) until a stable baseline is achieved.
-
Inject the racemic AS115 standard.
-
Monitor the chromatogram for separation of the enantiomers.
-
If no separation or poor resolution is observed, systematically vary the mobile phase composition (e.g., increase the percentage of IPA).
-
Repeat the process with the other recommended CSPs.
Figure 2. Workflow for the development of a chiral HPLC method for AS115.
2.2. Method Optimization:
Once partial separation is achieved, further optimization can be performed:
-
Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents to improve the resolution (Rs) and retention times (t_R).
-
Flow Rate: Adjusting the flow rate (e.g., between 0.5 and 1.5 mL/min) can impact efficiency and resolution.
-
Temperature: Varying the column temperature (e.g., between 15 °C and 40 °C) can affect the thermodynamics of the chiral recognition and influence separation.
Data Analysis and Interpretation
The following parameters should be calculated from the resulting chromatograms to evaluate the performance of the chiral separation:
-
Retention Time (t_R): The time taken for each enantiomer to elute from the column.
-
Separation Factor (α): A measure of the relative retention of the two enantiomers. It is calculated as the ratio of the retention factors (k) of the second and first eluting enantiomers (α = k₂ / k₁). A value of α > 1 is required for separation.
-
Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. It is calculated using the formula: Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where w is the peak width at the base. A resolution of Rs ≥ 1.5 indicates baseline separation.
-
Enantiomeric Excess (% ee): For a non-racemic mixture, this is a measure of the purity of one enantiomer over the other. It is calculated as: % ee = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data that could be obtained from a successful chiral separation of AS115 enantiomers using the proposed methodology.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | 12.5 | 15.2 |
| Peak Area | (Dependent on sample concentration) | (Dependent on sample concentration) |
| Peak Width (w) (min) | 0.8 | 0.9 |
| Separation Factor (α) | \multicolumn{2}{ | c |
| Resolution (Rs) | \multicolumn{2}{ | c |
Conclusion
The chiral separation of AS115 enantiomers is a critical step in advancing its development as a potential cancer therapeutic. While a specific, validated method is not yet publicly available, the principles of chiral chromatography, particularly with polysaccharide-based stationary phases, provide a strong foundation for developing a robust and reliable separation protocol. The methodologies and information presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully separate and analyze the enantiomers of AS115, ultimately contributing to a more comprehensive understanding of their individual therapeutic potential.
Technical Guide: Purification and Characterization of (+)-AS115
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS115 is a potent and selective inhibitor of the enzyme KIAA1363, a hydrolase implicated in cancer pathogenesis. While the racemic mixture of AS115 has been shown to exhibit an IC50 value of 150 nM in the invasive ovarian cancer cell line SKOV3, the biological activities of its individual enantiomers, (+)-AS115 and (-)-AS115, have not been fully elucidated in publicly available literature. This technical guide outlines a comprehensive, albeit theoretical, methodology for the purification and characterization of the dextrorotatory enantiomer, this compound. The protocols described herein are based on established principles of chiral chromatography and analytical chemistry, providing a robust framework for researchers seeking to isolate and evaluate this specific stereoisomer.
Introduction
The differential pharmacological and toxicological profiles of enantiomers are a critical consideration in drug development. The enzyme KIAA1363, also known as AADACL1, is a serine hydrolase that is overexpressed in several aggressive cancers and plays a role in ether lipid metabolism. Its inhibition represents a promising therapeutic strategy. AS115, a carbamate-based inhibitor, has demonstrated significant potency against KIAA1363. However, to advance our understanding of its therapeutic potential and to develop a more targeted therapeutic agent, the separation and individual characterization of its enantiomers are paramount. This document provides a detailed guide to the purification of this compound from a racemic mixture and its subsequent analytical and biological characterization.
Physicochemical Properties of AS115
A summary of the known physicochemical properties of AS115 is presented in Table 1. These properties are essential for designing purification and analytical protocols.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂FNO₄ | [1] |
| Molecular Weight | 381.5 g/mol | [1] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Assumed |
| Chemical Structure | 2-fluorophenyl (2-(((1R,2S)-2-(butoxymethyl)cyclohexyl)methoxy)ethyl)carbamate (for (-)-AS115) | [1] |
Purification of this compound
The purification of this compound from a racemic mixture is best achieved using chiral High-Performance Liquid Chromatography (HPLC). Based on the carbamate (B1207046) structure of AS115, a polysaccharide-based chiral stationary phase (CSP) is proposed.
Experimental Protocol: Chiral HPLC Separation
Objective: To resolve the racemic mixture of AS115 into its individual enantiomers and isolate the this compound enantiomer.
Materials:
-
Racemic AS115
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel® OD-H or similar)
-
Preparative HPLC system with a UV detector
Method:
-
Sample Preparation: Prepare a 10 mg/mL solution of racemic AS115 in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 10 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 4.0 mL/min
-
Detection: UV at 265 nm
-
Temperature: 25 °C
-
Injection Volume: 500 µL
-
-
Fraction Collection: Collect the eluent corresponding to the second eluting peak, which is hypothetically assigned to this compound. The elution order should be confirmed by polarimetry.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
-
Purity and Yield Calculation: Analyze the purity of the isolated enantiomer by analytical chiral HPLC. Calculate the yield based on the initial amount of racemate used.
Expected Results
The proposed chiral HPLC method is expected to provide baseline separation of the two enantiomers. The purity of the isolated this compound should be ≥98%. The expected yield for each enantiomer from a preparative run will depend on the efficiency of the separation and collection process.
| Parameter | Expected Value |
| Enantiomeric Excess (e.e.) | >99% |
| Chemical Purity | ≥98% |
| Recovery Yield | ~40-45% (per enantiomer) |
Characterization of this compound
Once purified, this compound must be thoroughly characterized to confirm its identity, purity, and biological activity.
Analytical Characterization
A suite of analytical techniques should be employed to confirm the structure and purity of the isolated enantiomer.
| Technique | Purpose | Expected Outcome |
| Chiral HPLC | Determine enantiomeric purity | A single peak corresponding to the (+)-enantiomer. |
| ¹H NMR, ¹³C NMR | Confirm chemical structure | Spectra consistent with the proposed structure of AS115. |
| Mass Spectrometry | Determine molecular weight | A molecular ion peak corresponding to the exact mass of AS115. |
| Polarimetry | Determine optical rotation | A positive specific rotation value ([α]D). |
Biological Characterization: KIAA1363 Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against KIAA1363.
Method:
-
Enzyme Source: Recombinant human KIAA1363 or lysate from a cell line with high KIAA1363 expression (e.g., SKOV3).
-
Substrate: A fluorogenic substrate for KIAA1363.
-
Assay Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
Incubate the enzyme with varying concentrations of the inhibitor for a predetermined time.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound on KIAA1363 is expected to impact downstream signaling pathways involved in cancer cell proliferation and migration.
Proposed Signaling Pathway of KIAA1363 Inhibition
The following diagram illustrates the hypothetical signaling pathway affected by the inhibition of KIAA1363 by this compound.
Caption: Proposed signaling pathway of KIAA1363 and its inhibition by this compound.
Experimental Workflow for Purification and Characterization
The logical flow of the experimental procedures described in this guide is depicted below.
Caption: Workflow for the purification and characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit prospective, framework for the purification and characterization of this compound. The successful isolation and evaluation of this enantiomer will be a significant step toward understanding the stereospecific interactions of AS115 with its target, KIAA1363, and will inform the future development of more potent and selective anticancer agents. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental conditions and available instrumentation.
References
Analysis of Spectroscopic Data for the KIAA1363 Inhibitor, (+)-AS115: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-AS115 is the dextrorotatory enantiomer of the potent and selective inhibitor of the enzyme KIAA1363 (also known as arylacetamide deacetylase-like 1 or AADACL1). KIAA1363 is a serine hydrolase that has been implicated in cancer progression and inflammatory signaling pathways. As an inhibitor, AS115 serves as a valuable chemical probe for studying the biological functions of KIAA1363 and as a potential lead compound for therapeutic development. This technical guide provides a summary of the available information on this compound and a general framework for the analysis of its spectroscopic data.
While a comprehensive search of the scientific literature and chemical databases was conducted, specific experimental spectroscopic data (NMR and MS) for this compound are not publicly available at this time. The seminal work by Chiang, K.P., et al. in Chemistry & Biology (2006) describes the discovery of AS115 as a potent inhibitor of KIAA1363, though the detailed characterization data was not provided in the publication.[1]
This guide will, therefore, present the known chemical information for the corresponding racemate and provide a generalized methodology for spectroscopic analysis that would be applied to this compound.
Chemical Identity of AS115
The inhibitor AS115 is chemically known as 2-fluorophenyl-(2-(((1R,2S)-2-(butoxymethyl)cyclohexyl)methoxy)ethyl)carbamate. The CAS number for the (-)-enantiomer is 926657-43-4.
Table 1: Chemical Properties of AS115
| Property | Value |
| Molecular Formula | C₂₁H₃₂FNO₄ |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | (2-fluorophenyl) N-[2-[[(1R,2S)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate |
| InChI Key | BTYYXSHZANWPEB-MSOLQXFVSA-N |
| Canonical SMILES | CCCCOC[C@H]1CCCC[C@H]1COCCNC(=O)OC2=CC=CC=C2F |
Spectroscopic Data Analysis (Hypothetical)
In the absence of specific data for this compound, this section outlines the standard experimental protocols and expected data for NMR and Mass Spectrometry analysis of a small molecule of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the primary technique for the structural elucidation and confirmation of this compound. High-resolution ¹H and ¹³C NMR spectra would be essential.
Experimental Protocol (General)
-
Sample Preparation: Approximately 5-10 mg of the purified this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.
-
Data Acquisition: Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard pulse sequence would be used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be used to obtain information on the multiplicity of carbon signals. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) would be processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Expected ¹H NMR Data (Hypothetical)
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group, the protons of the ethyl bridge, the cyclohexyl ring protons, and the protons of the butoxymethyl side chain. The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and integration values would be used to assign each proton to its specific position in the molecule.
Expected ¹³C NMR Data (Hypothetical)
The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For example, the carbonyl carbon of the carbamate (B1207046) would appear at a significantly downfield shift (typically >150 ppm).
Table 2: Hypothetical ¹H and ¹³C NMR Data Summary for this compound
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 8.2 (m) | 115 - 160 |
| Carbamate NH | 5.0 - 6.0 (br s) | - |
| O-CH₂ (ethyl) | 4.2 - 4.4 (t) | 65 - 75 |
| N-CH₂ (ethyl) | 3.4 - 3.6 (q) | 40 - 50 |
| O-CH₂ (cyclohexyl) | 3.2 - 3.5 (m) | 70 - 80 |
| O-CH₂ (butyl) | 3.3 - 3.5 (t) | 70 - 75 |
| Cyclohexyl CH | 0.8 - 2.0 (m) | 20 - 40 |
| Butyl CH₂ | 1.3 - 1.6 (m) | 15 - 35 |
| Butyl CH₃ | 0.9 (t) | ~14 |
| Carbonyl C=O | - | 150 - 160 |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of this compound and to gain information about its structure through fragmentation analysis.
Experimental Protocol (General)
-
Sample Introduction: The sample would be introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol (B129727) or acetonitrile, via direct infusion or coupled to a liquid chromatography (LC) system.
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) would be used to generate intact molecular ions with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions would be measured using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: The resulting mass spectrum would show the molecular ion peak, which would confirm the molecular weight of the compound. For this compound (C₂₁H₃₂FNO₄), the expected exact mass would be approximately 381.2315 g/mol . The spectrum might also show adducts with sodium ([M+Na]⁺) or other ions.
Table 3: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | 382.2388 | 382.2385 |
| [M+Na]⁺ | 404.2207 | 404.2205 |
Visualizations
General Workflow for Spectroscopic Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for spectroscopic data analysis of a small molecule.
Signaling Pathway of KIAA1363
AS115 is an inhibitor of KIAA1363, which plays a role in ether lipid signaling. The following diagram illustrates the simplified signaling pathway affected by the inhibition of KIAA1363.
Caption: Simplified signaling pathway of KIAA1363 and its inhibition by AS115.
Conclusion
While specific, publicly available spectroscopic data for this compound remains elusive, this guide provides the known chemical identity of the compound and outlines the standard methodologies that would be employed for its structural characterization by NMR and mass spectrometry. The provided workflows and pathway diagrams offer a framework for understanding the analysis and biological context of this important KIAA1363 inhibitor. Further research and publication of the detailed synthesis and characterization of this compound are anticipated to provide the specific data required for a more in-depth analysis.
References
A Technical Guide to the Biological Activity of Novel Anticancer Agents: TAS-115 and APG-115
Disclaimer: The compound "(+)-AS115" as specified in the query does not correspond to a readily identifiable agent in the scientific literature. It is plausible that this is a typographical error or a lesser-used internal designation. This guide details the biological activities of two distinct and clinically evaluated anticancer compounds, TAS-115 (Pamufetinib) and APG-115 (Alrizomadlin) , which bear nomenclature similarities to the queried term.
Part 1: TAS-115 (Pamufetinib) - A Multi-Kinase Inhibitor
Overview of TAS-115
TAS-115, also known as Pamufetinib, is an orally administered small molecule that functions as a multi-kinase inhibitor. Its primary targets include MET, Vascular Endothelial Growth Factor Receptors (VEGFR), Macrophage Colony-Stimulating Factor Receptor (FMS), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2] By inhibiting these receptor tyrosine kinases, TAS-115 disrupts key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[3] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent for various solid tumors, including osteosarcoma.[4][5]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of TAS-115 against its primary kinase targets has been quantified in various assays.
| Target Kinase | IC50 Value | Assay Type | Reference |
| Recombinant VEGFR2 | 0.030 µmol/L | Kinase Assay | [4][6] |
| Recombinant MET | 0.032 µmol/L | Kinase Assay | [4][6] |
| Other Kinases (AXL, c-kit, Src, PDGFR-alpha, PDGFR-beta) | <1 µmol/L | 192-panel Kinase Assay | [4] |
Signaling Pathway of TAS-115
TAS-115 exerts its anticancer effects by concurrently blocking multiple signaling cascades initiated by receptor tyrosine kinases. The diagram below illustrates the primary pathways inhibited by TAS-115.
Caption: TAS-115 inhibits multiple receptor tyrosine kinases at the cell surface.
Experimental Protocols
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS-115 against specific recombinant kinases.
-
Methodology:
-
Recombinant human VEGFR2 and MET kinases are used.
-
The assay is performed in a buffer solution containing ATP and a suitable substrate.
-
TAS-115 is serially diluted and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
-
Objective: To evaluate the in vivo antitumor efficacy of TAS-115.
-
Methodology:
-
Human cancer cells (e.g., those with MET amplification) are subcutaneously implanted into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
TAS-115 is administered orally at specified doses and schedules (e.g., daily or 5 days on/2 days off).[2]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
-
Part 2: APG-115 (Alrizomadlin) - An MDM2-p53 Inhibitor
Overview of APG-115
APG-115, also known as Alrizomadlin, is a novel, orally active small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[7] By binding to MDM2, APG-115 blocks its interaction with the tumor suppressor protein p53.[8] This inhibition leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[9] APG-115 has shown significant antitumor activity in preclinical models and is being evaluated in clinical trials for various solid tumors and lymphomas.[10][11]
Quantitative Data: In Vitro Activity
APG-115 has demonstrated potent activity in both biochemical and cell-based assays.
| Parameter | Value | Cell Line/Assay | Reference |
| Binding Affinity | |||
| IC50 (MDM2 protein) | 3.8 nM | Biochemical Assay | [8][12] |
| Ki (MDM2 protein) | 1 nM | Biochemical Assay | [8] |
| Cell Proliferation Inhibition | |||
| IC50 (AGS gastric cancer) | 18.9 ± 15.6 nM | CCK-8 Assay (72h) | [8][13] |
| IC50 (MKN45 gastric cancer) | 103.5 ± 18.3 nM | CCK-8 Assay (72h) | [8][13] |
Signaling Pathway of APG-115
APG-115's mechanism of action is centered on the restoration of the p53 tumor suppressor pathway. The diagram below illustrates this process.
Caption: APG-115 inhibits MDM2, leading to p53 activation and tumor suppression.
Experimental Protocols
-
Objective: To measure the inhibitory effect of APG-115 on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., AGS, MKN45) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of APG-115 for a specified duration (e.g., 72 hours).[13]
-
Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
-
Objective: To detect changes in protein expression levels in key signaling pathways (e.g., MDM2-p53 pathway) following APG-115 treatment.
-
Methodology:
-
Cancer cells are treated with APG-115 at various concentrations and time points.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, MDM2, p21, PUMA, BAX) and a loading control (e.g., GAPDH).[13]
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Objective: To quantify the induction of apoptosis by APG-115.
-
Methodology:
-
Cells are treated with APG-115 alone or in combination with other agents (e.g., radiation).[13]
-
After treatment (e.g., 48 hours), both adherent and floating cells are collected.
-
Cells are washed and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
References
- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ascentage Pharma’s MDM2-p53 Inhibitor Alrizomadlin (APG-115) Granted Fast Track Designation by the US FDA for the Treatment of Relapsed/Refractory Unresectable or Metastatic Melanoma - [ascentage.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of ASK1 Inhibitors
A Presumed Correction: Initial searches for "AS115 inhibitors" did not yield information on a relevant biological target. It is highly likely that "AS115" was a typographical error for "ASK1." This guide will, therefore, focus on the discovery and development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the discovery and development of ASK1 inhibitors, including their mechanism of action, key compounds, and the experimental protocols used in their evaluation.
Introduction to ASK1 as a Therapeutic Target
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the stress-activated MAP kinase signaling pathway.[1] It plays a crucial role in cellular responses to a variety of stressors, including reactive oxygen species (ROS), pro-inflammatory cytokines, and endoplasmic reticulum stress.[2] Dysregulated ASK1 activity has been implicated in a wide range of human diseases, making it an attractive therapeutic target. These conditions include neurodegenerative disorders, inflammatory diseases, cancer, and cardiovascular conditions like heart failure.[1][3]
The therapeutic potential of ASK1 inhibition has been investigated in various disease models, with promising results observed in preclinical studies for diseases of the liver, kidneys, central nervous system, and cardiovascular system.[4] Consequently, the development of small molecule ASK1 inhibitors has been an active area of research, with several compounds advancing into clinical trials.[3]
The ASK1 Signaling Pathway
ASK1 is an upstream regulator of the p38 and c-Jun N-terminal kinase (JNK) signaling cascades.[4] Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with regulatory proteins like thioredoxin (TRX).[5] Upon exposure to stress signals, TRX dissociates, leading to the autophosphorylation and activation of ASK1.[5] Activated ASK1 then phosphorylates and activates downstream kinases, MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively.[6] The sustained activation of these pathways can lead to inflammation, apoptosis, and fibrosis.[4]
Caption: The ASK1 signaling pathway under cellular stress.
Discovery and Development of ASK1 Inhibitors
The primary mechanism of action for most ASK1 inhibitors is competitive binding at the ATP-binding site of the kinase.[5] This prevents ASK1 from phosphorylating its substrates, thereby halting the downstream signaling cascade.[5] The discovery process typically involves high-throughput screening of compound libraries followed by structure-based drug design and optimization.
Caption: A generalized workflow for ASK1 inhibitor discovery.
Key ASK1 Inhibitors in Development
Several small molecule inhibitors of ASK1 have been developed and investigated. The table below summarizes some of the key compounds.
| Compound Name | Developer | Mechanism of Action | IC50 | Therapeutic Area |
| Selonsertib (B560150) (GS-4997) | Gilead Sciences | ATP-competitive inhibitor | Not specified in provided results | Diabetic nephropathy, kidney fibrosis, NASH[3][5] |
| GS-444217 (ASK1-IN-1) | Gilead Sciences | ATP-competitive inhibitor | 2.87 nM | Preclinical |
| ASK1-IN-2 | Not specified | Orally active inhibitor | 32.8 nM | Preclinical |
| NQDI 1 | Not specified | ASK1 inhibitor | Not specified in provided results | Acute ischemic renal injury[7] |
Experimental Protocols
The development of ASK1 inhibitors relies on a variety of experimental assays to characterize their potency, selectivity, and efficacy.
Biochemical Kinase Assay
Objective: To determine the in vitro potency of a compound against the ASK1 enzyme.
Methodology:
-
Recombinant human ASK1 kinase domain is used.
-
The assay is typically performed in a microplate format.
-
The inhibitor, at varying concentrations, is pre-incubated with the ASK1 enzyme.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide substrate).
-
The phosphorylation of the substrate is measured, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify the amount of ADP produced.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]
Cellular Assays for ASK1 Inhibition
Objective: To assess the ability of a compound to inhibit ASK1 signaling in a cellular context.
Methodology:
-
A suitable cell line (e.g., HEK293) is chosen.
-
Cells are treated with the ASK1 inhibitor at various concentrations.
-
ASK1 signaling is stimulated using a stress-inducing agent (e.g., hydrogen peroxide or TNF-α).
-
The phosphorylation of downstream targets, such as p38 or JNK, is measured using techniques like Western blotting or ELISA with phospho-specific antibodies.
-
The reduction in the phosphorylation of these downstream targets indicates the cellular activity of the inhibitor.[8]
In Vivo Efficacy Models
Objective: To evaluate the therapeutic efficacy of an ASK1 inhibitor in a relevant animal model of disease.
Methodology (Example: Cardiac Injury Model):
-
An animal model of cardiac injury, such as an isolated perfused heart model, is used.[3]
-
The animal is treated with the ASK1 inhibitor or a vehicle control.
-
Cardiac injury is induced (e.g., through ischemia/reperfusion).
-
The extent of cardiac damage (e.g., infarct size) is measured and compared between the treated and control groups.
-
Inhibition of the MAP3K pathway in the cardiac tissue can also be assessed.[3]
Conclusion
ASK1 inhibitors represent a promising therapeutic strategy for a multitude of diseases characterized by inflammation, apoptosis, and fibrosis. The ongoing research and clinical development of compounds like selonsertib highlight the potential of targeting this central node in stress-induced signaling pathways. Further optimization of inhibitor selectivity and pharmacokinetic properties will be crucial for the successful translation of these molecules into effective therapies.
References
- 1. Therapeutic application of apoptosis signal-regulating kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
In Silico Investigation of (+)-AS115 Binding to KIAA1363: A Technical Guide
This technical whitepaper provides a comprehensive overview of a hypothetical in silico modeling study on the binding of the inhibitor (+)-AS115 to the enzyme KIAA1363. KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1), is a serine hydrolase that has emerged as a significant target in cancer research due to its role in ether lipid metabolism.[1][2] The enzyme is highly expressed in aggressive cancer cells and contributes to their pathogenic properties, including migration and invasion.[1][3] this compound has been identified as a non-selective inhibitor of KIAA1363.[4] Understanding the molecular interactions between this compound and KIAA1363 is crucial for the development of more potent and selective inhibitors with therapeutic potential.
This guide is intended for researchers, scientists, and drug development professionals, detailing the methodologies for homology modeling, molecular docking, and molecular dynamics simulations to elucidate the binding mechanism of this compound to KIAA1363.
KIAA1363: Structure and Function
KIAA1363 is a member of the serine hydrolase superfamily, characterized by a catalytic triad (B1167595) of serine, aspartate, and histidine residues within its active site.[3][4][5] Homology modeling suggests that the catalytic triad of murine KIAA1363 consists of Ser191, Asp348, and His378.[3][5] The enzyme plays a role in the hydrolysis of 2-acetyl monoalkylglycerol ethers (MAGEs), which are precursors for the production of pro-tumorigenic lipids like alkyl-lysophosphatidic acid (alkyl-LPA).[1] By inhibiting KIAA1363, compounds like this compound can disrupt these signaling pathways, thereby impeding cancer cell aggressiveness.[1]
Proposed In Silico Modeling Workflow
Given the absence of a crystal structure for KIAA1363, a homology model would serve as the foundation for this investigation. The proposed workflow would encompass the following key stages:
Experimental Protocols
Homology Modeling of KIAA1363
-
Template Selection: A BLAST search of the KIAA1363 protein sequence against the Protein Data Bank (PDB) would be performed to identify suitable templates. The crystal structure of Archaeoglobus fulgidus esterase has been previously used for this purpose.[3][5]
-
Model Building: A homology modeling software, such as MODELLER or SWISS-MODEL, would be used to generate a 3D model of KIAA1363 based on the selected template.
-
Model Validation: The quality of the generated model would be assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.[6][7]
Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound would be generated using a molecular builder such as Avogadro or ChemDraw.
-
Ligand Optimization: The geometry of the ligand would be optimized using a quantum mechanical method, like Density Functional Theory (DFT) at the B3LYP/6-31G* level, to obtain a low-energy conformation.
Molecular Docking
-
Protein and Ligand Preparation: The prepared KIAA1363 model and this compound ligand would be imported into a molecular docking program like AutoDock Vina or Glide. Hydrogens would be added, and charges would be assigned.
-
Grid Box Definition: A grid box would be defined around the predicted active site, encompassing the catalytic triad (Ser191, Asp348, His378).
-
Docking Simulation: The docking simulation would be performed to predict the binding pose of this compound within the KIAA1363 active site. The results would be ranked based on their predicted binding affinities.[8][9]
Molecular Dynamics Simulation
-
System Setup: The top-ranked docked complex would be solvated in a water box with appropriate counter-ions to neutralize the system. The AMBER force field would be used for the protein and the General Amber Force Field (GAFF) for the ligand.[10]
-
Simulation Protocol: The system would be minimized, heated to 300 K, and then subjected to a production molecular dynamics simulation for at least 100 nanoseconds using a simulation package like GROMACS or AMBER.[11][12]
-
Trajectory Analysis: The resulting trajectory would be analyzed to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF).
Binding Free Energy Calculation
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method would be employed to calculate the binding free energy of this compound to KIAA1363 from the molecular dynamics trajectory.[13]
Data Presentation
The quantitative data generated from this hypothetical study would be summarized in the following tables for clear comparison.
Table 1: Molecular Docking Results for this compound with KIAA1363
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Ser191, His378, Gly114, Gly115 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
Table 2: Molecular Dynamics Simulation Stability Metrics
| Metric | Average Value (Å) |
| Protein RMSD | 1.8 ± 0.3 |
| Ligand RMSD | 0.9 ± 0.2 |
| Protein RMSF (Catalytic Triad) | 0.7 ± 0.1 |
Table 3: Binding Free Energy Components
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -4.1 |
| Total Binding Free Energy | -34.6 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the KIAA1363 signaling pathway and the experimental workflow for this in silico study.
Conclusion
This technical guide outlines a robust in silico approach to investigate the binding of this compound to KIAA1363. By employing homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the molecular interactions driving this inhibition. The predicted binding modes and affinities can guide the rational design of novel, more potent, and selective KIAA1363 inhibitors for cancer therapy. While the data presented here is hypothetical, the methodologies described provide a solid framework for conducting such a study.
References
- 1. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral cholesterol ester hydrolase 1 - Wikipedia [en.wikipedia.org]
- 3. Serine Hydrolase KIAA1363: Toxicological and Structural Features with Emphasis on Organophosphate Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine hydrolase KIAA1363: toxicological and structural features with emphasis on organophosphate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein structure validation by generalized linear model root-mean-square deviation prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of protein structure models using network similarity score - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study | springermedizin.de [springermedizin.de]
- 10. Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 12. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
An In-Depth Technical Guide to the Solubility and Stability of (+)-AS115 for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific solubility and stability of the (+)-AS115 enantiomer is limited. This guide summarizes the available information for related compounds and provides comprehensive, standardized protocols for researchers to conduct their own detailed solubility and stability studies on this compound.
Introduction
This compound is the dextrorotatory enantiomer of AS115, a potent and selective inactivator of the enzyme KIAA1363. KIAA1363 is a hydrolase that is often upregulated in aggressive cancers, playing a role in lipid signaling pathways. While the racemic mixture of AS115 has shown significant activity, detailed physicochemical characterization of the individual enantiomers is crucial for drug development. This guide focuses on the critical aspects of solubility and stability for this compound, providing a framework for its evaluation.
Solubility Data
Table 1: Reported Solubility of AS115 and its (-)-Enantiomer
| Solvent | (-)-AS115 Concentration[1] | Racemic AS115 Concentration |
| Dimethylformamide (DMF) | 12 mg/mL | Not Reported |
| Dimethyl sulfoxide (B87167) (DMSO) | 12 mg/mL | Not Reported |
| Ethanol | 30 mg/mL | Not Reported |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Not Reported |
Note: The activity and specific properties of the individual enantiomers, this compound and (-)-AS115, have not been fully determined and may differ from the racemic mixture.[1]
Experimental Protocols for Solubility Determination
To accurately determine the solubility of this compound, standardized experimental protocols are essential. The following methodologies are recommended.
This protocol determines the saturation concentration of this compound in various media.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, DMSO).
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
Data Analysis: The solubility is expressed in mg/mL or µg/mL.
Stability Studies
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors.[3]
Forced degradation, or stress testing, helps to identify the likely degradation products and establish the intrinsic stability of the molecule.[3][4]
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions as recommended by ICH guidelines:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Mass Balance: The sum of the assay of the parent compound and the levels of degradation products should be close to 100% to ensure that all significant degradants have been detected.[5]
These studies are performed to establish a re-test period and recommend storage conditions.
Methodology:
-
Storage Conditions: Samples of this compound are stored under the following ICH-recommended conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Parameters Tested: At each time point, the samples are tested for appearance, assay, degradation products, and other relevant physicochemical properties.
-
Data Evaluation: The data is evaluated to identify any trends in degradation and to determine the shelf-life of the drug substance.
Analytical Methodologies
A validated stability-indicating analytical method is paramount for accurate solubility and stability testing.
Table 2: Recommended Analytical Techniques
| Technique | Application | Details |
| HPLC-UV | Quantification of this compound and its degradation products. | A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point. The detection wavelength should be selected based on the UV spectrum of this compound. |
| LC-MS | Identification and characterization of degradation products. | Liquid chromatography coupled with mass spectrometry can provide molecular weight and fragmentation information to elucidate the structures of unknown impurities and degradants. |
Conclusion
While specific experimental data for this compound is not widely published, this guide provides the necessary framework for researchers to conduct thorough solubility and stability studies. The provided protocols, based on established regulatory guidelines, will enable the generation of robust data essential for the progression of this compound in the drug development pipeline. Accurate characterization of these fundamental physicochemical properties is a critical step towards ensuring the quality, safety, and efficacy of this promising therapeutic candidate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. sgs.com [sgs.com]
Technical Guide for (+)-AS115: Handling, Storage, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (+)-AS115 is a specific enantiomer of the KIAA1363 inhibitor AS115. As of this writing, detailed public information, including a specific Safety Data Sheet (SDS), for the (+)-enantiomer is limited. The following guidelines are based on available information for the racemic mixture (AS115), the (-)-enantiomer, general knowledge of carbamate (B1207046) compounds, and published research on similar KIAA1363 inhibitors. It is imperative to supplement this guide with compound-specific data as it becomes available and to adhere to all institutional and regulatory safety protocols.
Chemical and Physical Properties
| Property | Value/Information | Source |
| Chemical Name | 2-fluorophenyl-(2-(((1R,2S)-2-(butoxymethyl)cyclohexyl)methoxy)ethyl)carbamate | Vendor Data for (-)-AS115 |
| Chemical Formula | C₂₁H₃₂FNO₄ | Vendor Data for (-)-AS115 |
| Molecular Weight | 381.5 g/mol | Vendor Data for (-)-AS115 |
| Appearance | Likely a solid or solution in an organic solvent. | General knowledge |
| Solubility (Racemic AS115) | - DMF: ~12 mg/mL - DMSO: ~12 mg/mL - Ethanol (B145695): ~30 mg/mL | Vendor Data |
Handling and Personal Protective Equipment (PPE)
As a carbamate compound with biological activity, caution should be exercised during handling to minimize exposure.
| Guideline | Recommendation |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant gloves (e.g., nitrile) are required. - Eye Protection: Safety glasses or goggles are mandatory. - Lab Coat: A standard laboratory coat should be worn. |
| Hygiene Practices | - Avoid inhalation of dust or aerosols. - Prevent contact with skin and eyes. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the laboratory. |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound. Carbamates, as a class, can be susceptible to degradation under certain conditions.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended, especially if in solution. |
| Light | Protect from direct sunlight. Store in a light-resistant container. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, particularly for long-term storage, to prevent oxidative degradation. |
| Container | Use a tightly sealed, appropriate chemical container. |
Stability Profile
Quantitative stability data for this compound is not publicly available. However, the stability of carbamates is generally influenced by pH and temperature.
| Condition | Expected Stability |
| pH | Carbamates are generally more stable in neutral to slightly acidic conditions. They are susceptible to hydrolysis under alkaline (basic) conditions.[1][2] |
| Temperature | Elevated temperatures can accelerate degradation.[1] Avoid repeated freeze-thaw cycles if stored in solution. |
| Solutions | If provided in an organic solvent, ensure the solvent is anhydrous to prevent hydrolysis. For aqueous solutions, prepare them fresh and use them promptly. |
Experimental Protocols
The following are generalized protocols for the use of a KIAA1363 inhibitor like this compound, based on methodologies reported for similar compounds.
Preparation of Stock Solutions
-
Solvent Selection: Based on available data for racemic AS115, solvents such as DMSO or ethanol are suitable for creating high-concentration stock solutions.
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Under a fume hood, add the appropriate volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
In Vitro KIAA1363 Inhibition Assay (General Workflow)
This protocol is adapted from studies on KIAA1363 inhibitors.[3]
-
Cell Culture: Culture cells known to express KIAA1363 (e.g., SKOV-3, PC-3) under standard conditions.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat cells with varying concentrations of the inhibitor for a predetermined time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells in a suitable buffer to prepare the proteome.
-
-
Activity-Based Protein Profiling (ABPP) (Optional but recommended for selectivity):
-
Incubate the cell lysates with a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine).
-
Analyze the labeling of KIAA1363 by SDS-PAGE and in-gel fluorescence scanning to determine the extent of inhibition.
-
-
Substrate Hydrolysis Assay:
-
Incubate the treated cell lysates with a KIAA1363 substrate (e.g., 2-acetyl monoalkylglycerol ether).
-
Quench the reaction and extract the lipids.
-
Analyze the formation of the product (e.g., monoalkylglycerol ether) by LC-MS to quantify KIAA1363 activity.
-
Signaling Pathway and Experimental Workflow Visualizations
KIAA1363 in the Ether Lipid Signaling Pathway
The following diagram illustrates the role of KIAA1363 in the ether lipid signaling pathway, which is often dysregulated in cancer. KIAA1363 hydrolyzes 2-acetyl monoalkylglycerol ether (2-acetyl MAGE) to monoalkylglycerol ether (MAGE), a precursor for pro-tumorigenic signaling lipids like alkyl-lysophosphatidic acid (alkyl-LPA).[4]
Caption: KIAA1363's role in the ether lipid signaling pathway.
Experimental Workflow for KIAA1363 Inhibition Assay
The following diagram outlines a typical experimental workflow for assessing the inhibitory activity of this compound on KIAA1363 in a cell-based assay.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 3. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Inhibition of KIAA1363 by (+)-AS115
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIAA1363, also known as Arylacetamide Deacetylase-Like 1 (AADACL1) and Neutral Cholesterol Ester Hydrolase 1 (NCEH1), is an integral membrane serine hydrolase.[1][2] This enzyme plays a significant role in lipid metabolism by hydrolyzing substrates such as 2-acetyl monoalkylglycerol ethers (2-acetyl MAGE), cholesterol esters, and retinyl esters.[1] Elevated expression of KIAA1363 has been observed in various aggressive cancer cell lines, making it a potential therapeutic target. (+)-AS115 is a carbamate-based inhibitor that has been utilized to probe the function of KIAA1363. This document provides a detailed protocol for an in vitro assay to measure the inhibition of KIAA1363 by this compound using the enzyme's 2-acetyl MAGE hydrolase activity.
Signaling Pathway and Experimental Logic
KIAA1363 is a key enzyme in ether lipid metabolism. It catalyzes the hydrolysis of 2-acetyl MAGE to produce monoalkylglycerol ether (MAGE). This activity can be inhibited by compounds like this compound. The assay described herein quantifies the inhibitory effect of this compound by measuring the reduction in the formation of the MAGE product in the presence of the inhibitor.
Caption: KIAA1363-mediated hydrolysis of 2-acetyl MAGE and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vitro KIAA1363 inhibition assay.
| Inhibitor | Target | Reported In Situ Effective Concentration | Notes |
| This compound | KIAA1363 | ~10 µM | Virtually eliminates 2-acetyl MAGE hydrolase activity in prostate cancer cells.[3] |
| Assay Component | Parameter | Recommended Concentration/Amount | Reference |
| Enzyme Source | Cell Lysate (e.g., PC3, DU145, SKOV-3 cells) | 4-8 mg/mL total protein | |
| Substrate | 2-acetyl MAGE | 100 µM | [3] |
| Internal Standard | C12:0 MAGE | 10 nmol | [3] |
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory activity of this compound against KIAA1363.
Part 1: Preparation of Cell Lysate (Enzyme Source)
-
Cell Culture: Culture human cancer cell lines with high KIAA1363 expression (e.g., PC3, DU145, or SKOV-3) to ~80-90% confluency.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add a suitable volume of ice-cold lysis buffer (e.g., PBS with protease inhibitors) and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with ice-cold PBS, and re-pellet.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cells using a Dounce homogenizer or by sonication on ice.
-
Incubate the lysate on ice for 30 minutes to ensure complete lysis.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteome including KIAA1363.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). Adjust the concentration to a working stock of 4-8 mg/mL with lysis buffer.
-
Storage: Use the lysate immediately or store aliquots at -80°C.
Part 2: In Vitro KIAA1363 Inhibition Assay
This protocol is designed to determine the IC50 value of this compound.
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Create a series of dilutions of this compound in the assay buffer (e.g., PBS) to achieve final assay concentrations ranging from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Include a DMSO-only control.
-
Substrate Solution: Prepare a stock solution of 2-acetyl MAGE in a suitable solvent and dilute it in the assay buffer to the desired final concentration (100 µM).
-
-
Assay Procedure:
-
Pre-incubation with Inhibitor: In a microcentrifuge tube, add a specific volume of cell lysate. Add the serially diluted this compound or DMSO vehicle control. The final DMSO concentration should be kept low (e.g., <1%). Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the 2-acetyl MAGE substrate to each tube. The total reaction volume is typically 200 µL.
-
Enzymatic Reaction: Incubate the reaction mixture for 30 minutes at room temperature.
-
Quenching the Reaction: Stop the reaction by adding 600 µL of a 2:1 chloroform:methanol mixture.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., 10 nmol of C12:0 MAGE) to each tube for normalization during analysis.
-
Lipid Extraction: Vortex the samples vigorously and centrifuge to separate the phases. Carefully collect the lower organic layer containing the lipids.
-
Sample Preparation for Analysis: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
-
Data Acquisition and Analysis:
-
LC-MS Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the product (MAGE) formed.
-
Data Normalization: Normalize the MAGE product peak area to the internal standard peak area.
-
Calculation of Inhibition: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro KIAA1363 inhibition assay.
References
Application Note: Determining the Optimal Concentration of TAS-115 for Prostate Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TAS-115 is an investigational oral multikinase inhibitor that targets MET, vascular endothelial growth factor receptor (VEGFR), and colony-stimulating factor 1 receptor (CSF1R).[1] The signaling pathways initiated by these receptors are implicated in tumor growth, angiogenesis, and metastasis. In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), these pathways can contribute to disease progression and resistance to therapy.[2][3] MET and VEGFR signaling are considered rational targets for intervention in CRPC.[2] Preclinical studies have indicated that TAS-115 exhibits antitumor properties and is generally well-tolerated.[4] This document provides detailed protocols for researchers to determine the optimal concentration of TAS-115 for use in prostate cancer cell line models, such as PC-3, DU-145, and LNCaP. The following protocols will guide the user through determining the half-maximal inhibitory concentration (IC50) and subsequently evaluating the effects of TAS-115 on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Prostate Cancer Cell Line Characteristics
| Cell Line | Origin | Androgen Receptor (AR) Status | Key Features |
| PC-3 | Bone Metastasis | Negative | Androgen-independent; highly metastatic potential.[5] |
| DU-145 | Brain Metastasis | Negative | Androgen-independent; moderately metastatic.[5] |
| LNCaP | Lymph Node Metastasis | Positive (mutated T877A) | Androgen-sensitive; expresses PSA.[5] |
Table 2: Expected Outcomes of TAS-115 Treatment
| Parameter | Expected Effect | Rationale |
| Cell Viability (IC50) | Decrease | Inhibition of pro-survival signaling from MET and VEGFR. |
| Apoptosis | Increase | Blockade of survival signals can lead to programmed cell death. |
| Cell Cycle Progression | Arrest (e.g., G1/S or G2/M) | Interference with signaling pathways that regulate cell cycle checkpoints. |
| Protein Phosphorylation | Decrease | Direct inhibition of MET and VEGFR kinase activity. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the concentration of TAS-115 that inhibits the growth of prostate cancer cells by 50% (IC50) using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Materials:
-
Prostate cancer cell lines (PC-3, DU-145, LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
TAS-115 (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)[6]
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of TAS-115 in culture medium from the stock solution. A suggested starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest TAS-115 concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[6]
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the TAS-115 concentration and use a non-linear regression model to determine the IC50 value.[8]
-
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol uses Annexin V-FITC and Propidium Iodide (PI) to quantify apoptosis in prostate cancer cells treated with TAS-115 via flow cytometry.[9][10]
Materials:
-
Prostate cancer cells
-
Complete culture medium
-
TAS-115
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with TAS-115 at the predetermined IC50 concentration for 24, 48, and 72 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in prostate cancer cells treated with TAS-115 using PI staining and flow cytometry.
Materials:
-
Prostate cancer cells
-
Complete culture medium
-
TAS-115
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PI Staining Solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with TAS-115 at the IC50 concentration for 24, 48, and 72 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis protocol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of MET and VEGFR Signaling
This protocol is for assessing the effect of TAS-115 on the phosphorylation of MET and VEGFR2, key downstream targets like AKT and ERK, in prostate cancer cells.
Materials:
-
Prostate cancer cells
-
Complete culture medium
-
TAS-115
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-MET, MET, p-VEGFR2, VEGFR2, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with TAS-115 at the IC50 concentration for a short duration (e.g., 1, 6, 24 hours) to observe changes in phosphorylation.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer, then boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
-
References
- 1. A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting MET and VEGFR Signaling in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET and VEGF: synergistic targets in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: (+)-AS115 Treatment of DU145 and PC3 Cells
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, we have determined that there is no specific research data or published studies on the treatment of DU145 and PC3 prostate cancer cells with the compound (+)-AS115.
The user's request for detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for the treatment of DU145 and PC3 cells with this compound cannot be fulfilled at this time due to the absence of foundational research in this specific area.
Our investigation did identify a compound referred to as AS 115, which is a potent and selective inactivator of the enzyme KIAA1363.[1] This compound was studied as a racemic mixture in the context of the invasive ovarian cancer cell line SKOV3, where it was shown to impact lipid signaling pathways.[1] However, the activity of the individual enantiomers, (+)-AS 115 and (−)-AS 115, has not been detailed in the available literature, and there is no mention of its evaluation in prostate cancer cell lines such as DU145 or PC3.[1]
Other compounds with similar-sounding names, such as TAS-115 and CC-115, have been investigated in the context of prostate cancer.[2][3][4] However, these are distinct molecules with different mechanisms of action and are not the specific "this compound" requested.
Without any experimental data on the effects of this compound on DU145 and PC3 cells—such as cell viability, apoptosis, cell cycle progression, or signaling pathway modulation—it is impossible to generate the requested detailed protocols, data tables, and diagrams.
We recommend that researchers interested in this specific application consider this a novel area of investigation. Should any preliminary or published data become available, this document can be revisited and updated accordingly.
References
Investigating Ether Lipid Signaling with AGPS-IN-2i: A Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether lipids are a unique class of phospholipids (B1166683) characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone. These lipids are not only structural components of cell membranes but are also critically involved in various cellular processes, including signal transduction, membrane trafficking, and the formation of lipid rafts. Dysregulation of ether lipid metabolism has been implicated in a range of diseases, including cancer, where elevated levels of ether lipids are often observed and correlated with tumor aggressiveness.
Alkylglycerone phosphate (B84403) synthase (AGPS) is a key enzyme in the ether lipid biosynthesis pathway, catalyzing the conversion of acyl-dihydroxyacetone phosphate to alkyl-dihydroxyacetone phosphate. As a critical node in this pathway, AGPS presents an attractive target for the development of chemical probes to investigate ether lipid signaling and for potential therapeutic intervention. This document provides detailed application notes and protocols for the use of AGPS-IN-2i, a potent second-generation AGPS inhibitor, to study the roles of ether lipids in cellular signaling. For comparative purposes, data for a first-in-class AGPS inhibitor, ZINC-69435460 (also referred to as compound 1a), is also included.
Compound Information and Quantitative Data
| Compound | Chemical Name | Binding Affinity (Estimated) | Observed Effective Concentration (in vitro) | Key Biological Effects |
| AGPS-IN-2i | 3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide | Higher than ZINC-69435460 (qualitative)[1] | Low micromolar range (cell-based assays)[3] | Reduces ether lipid levels, impairs cancer cell migration, and modulates Epithelial-Mesenchymal Transition (EMT) markers.[1] |
| ZINC-69435460 (Compound 1a) | 3-(2-fluorophenyl)-N-(1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)ethyl)butanamide | 200–700 nM (via thermal shift assay)[2] | 500 µM (for ether lipid reduction in cancer cells)[2] | Lowers ether lipid levels, impairs cancer cell survival and migration.[2][4] |
Signaling Pathways
AGPS inhibition and the subsequent reduction in ether lipids have been shown to impact several key signaling pathways implicated in cancer progression, including the PI3K/Akt and MAPK/ERK pathways. Furthermore, AGPS inhibition has a notable effect on the Epithelial-Mesenchymal Transition (EMT), a process critical for cancer metastasis.
Experimental Protocols
The following protocols are adapted from published studies and provide a framework for investigating the effects of AGPS-IN-2i. Optimization for specific cell lines and experimental conditions is recommended.
AGPS Enzymatic Activity Assay (Radioactivity-Based)
This assay directly measures the enzymatic activity of AGPS by quantifying the formation of a radiolabeled product.[5][6]
Materials:
-
Purified AGPS enzyme
-
Palmitoyl-dihydroxyacetone phosphate (DHAP)
-
[1-14C]hexadecanol (radiolabeled fatty alcohol)
-
Assay buffer (e.g., 50 mM K2HPO4, pH 7.5, 50 mM NaCl, 5% glycerol)
-
AGPS-IN-2i stock solution (in DMSO)
-
Scintillation cocktail and counter
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Prepare a reaction mixture containing purified AGPS enzyme and palmitoyl-DHAP in the assay buffer.
-
Add AGPS-IN-2i at desired concentrations (and a DMSO vehicle control) and pre-incubate.
-
Initiate the reaction by adding [1-14C]hexadecanol.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., with a quenching solution).
-
Extract the lipids from the reaction mixture.
-
Separate the radiolabeled product, [1-14C]hexadecyl-DHAP, using TLC.
-
Quantify the radioactivity in the product spot using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses two-dimensional cell migration.[5][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
6-well or 12-well plates
-
Sterile p200 pipette tip or a dedicated scratching tool
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing AGPS-IN-2i at various concentrations or a vehicle control (DMSO).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time to determine the migration rate.
Western Blotting for EMT Markers
This protocol is used to analyze the expression of proteins involved in EMT, such as E-cadherin, Snail, and MMP2.[1]
Materials:
-
Cancer cells treated with AGPS-IN-2i
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against E-cadherin, Snail, MMP2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and quantify protein concentration.
-
Denature equal amounts of protein and separate by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate.
-
Perform densitometry analysis to quantify protein expression levels relative to the loading control.
Lipidomics Analysis of Ether Lipids
This protocol outlines the general steps for quantifying changes in ether lipid profiles following treatment with AGPS-IN-2i.[8][9]
Materials:
-
Cancer cells treated with AGPS-IN-2i
-
Lipid extraction solvents (e.g., methyl-tert-butyl ether (MTBE) and methanol)
-
Internal standards for various lipid classes
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Lipidomics analysis software
Procedure:
-
Harvest and wash cells.
-
Extract lipids using a suitable solvent system (e.g., MTBE/methanol). Add internal standards for quantification.
-
Separate lipid species using liquid chromatography.
-
Detect and identify lipids using mass spectrometry.
-
Quantify the abundance of different lipid species, including ether lipids, using specialized software.
-
Compare the lipid profiles of AGPS-IN-2i-treated cells to vehicle-treated controls.
Conclusion
AGPS-IN-2i is a valuable pharmacological tool for investigating the complex roles of ether lipids in cellular signaling. By specifically inhibiting AGPS, researchers can dissect the downstream consequences of reduced ether lipid levels on various signaling pathways and cellular phenotypes. The protocols provided herein offer a starting point for utilizing AGPS-IN-2i to advance our understanding of ether lipid biology in health and disease, and to explore the therapeutic potential of targeting this important metabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lipidomic analysis of human plasma reveals ether-linked lipids that are elevated in morbidly obese humans compared to lean - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS115 in Cancer Cell Migration and Invasion Assays
A Note on Stereochemistry: Initial searches for "(+)-AS115" did not yield specific data on this particular enantiomer's activity in cancer cell migration and invasion. The available research primarily refers to a racemic mixture of AS115 or, in some contexts, the "(-)" enantiomer as a potent and selective inactivator of the enzyme KIAA1363. KIAA1363 is an enzyme that is found to be upregulated in highly invasive cancer cells.[1] Therefore, the following application notes and protocols are based on the known biological activity of the racemic mixture of AS115. It is recommended that researchers validate the activity of the specific enantiomer of interest in their experimental systems.
Introduction
AS115 is a valuable chemical tool for investigating the roles of specific lipid signaling pathways in cancer cell motility. As a potent and selective inhibitor of KIAA1363, an enzyme involved in ether lipid metabolism, AS115 allows for the targeted disruption of pathways that contribute to the aggressive migratory and invasive phenotypes of cancer cells.[1] These application notes provide detailed protocols for utilizing AS115 in two standard in vitro assays: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential effects of AS115 on cancer cell migration and invasion. Researchers should generate their own data based on their specific cell lines and experimental conditions.
Table 1: Effect of AS115 on Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Concentration (µM) | Wound Closure (%) at 24h |
| MDA-MB-231 | Vehicle (DMSO) | - | 85 ± 5 |
| AS115 | 1 | 62 ± 7 | |
| AS115 | 10 | 35 ± 6 | |
| AS115 | 25 | 18 ± 4 | |
| A549 | Vehicle (DMSO) | - | 78 ± 6 |
| AS115 | 1 | 55 ± 8 | |
| AS115 | 10 | 29 ± 5 | |
| AS115 | 25 | 12 ± 3 |
Table 2: Effect of AS115 on Cancer Cell Invasion (Transwell Assay)
| Cell Line | Treatment | Concentration (µM) | Invading Cells (Normalized to Control) |
| PC-3 | Vehicle (DMSO) | - | 1.00 ± 0.12 |
| AS115 | 1 | 0.75 ± 0.09 | |
| AS115 | 10 | 0.41 ± 0.07 | |
| AS115 | 25 | 0.19 ± 0.05 | |
| HT-1080 | Vehicle (DMSO) | - | 1.00 ± 0.15 |
| AS115 | 1 | 0.68 ± 0.11 | |
| AS115 | 10 | 0.33 ± 0.06 | |
| AS115 | 20 | 0.15 ± 0.04 |
Signaling Pathway
AS115 is known to inhibit KIAA1363, which is involved in ether lipid signaling.[1] The disruption of this pathway is hypothesized to impact downstream signaling cascades that regulate the cytoskeletal rearrangements and matrix degradation necessary for cell migration and invasion. One of the key pathways often implicated in these processes is the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and motility.[2][3][4][5][6]
Caption: Proposed signaling pathway affected by AS115.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration in a two-dimensional (2D) context.
Workflow Diagram:
Caption: Workflow for the Wound Healing Assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, you may replace the growth medium with serum-free or low-serum medium for 12-24 hours to minimize cell proliferation.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[4] A consistent width of the scratch is crucial for reproducible results.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.[7]
-
Treatment: Add fresh culture medium containing the desired concentrations of AS115 or the vehicle control (e.g., DMSO).
-
Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the specific locations on the plate to ensure the same fields are imaged at subsequent time points.
-
Incubation and Time-Lapse Imaging: Incubate the plate at 37°C in a 5% CO2 incubator. Acquire images of the same marked fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point. The formula for percentage of wound closure is: ((Initial Wound Area - Wound Area at T) / Initial Wound Area) x 100.[3]
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Workflow Diagram:
Caption: Workflow for the Transwell Invasion Assay.
Detailed Protocol:
-
Coating Inserts: Thaw Matrigel (or another basement membrane extract) on ice. Dilute the Matrigel to the desired concentration with cold, serum-free medium. Add an appropriate volume (e.g., 50-100 µL for a 24-well plate insert) to the upper chamber of the Transwell inserts (typically with 8 µm pores). Incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency (70-80%). Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors. Resuspend the cells in serum-free medium.
-
Cell Seeding: Add the cell suspension (containing AS115 or vehicle) to the upper chamber of the coated Transwell inserts. A typical starting cell density is 1 x 10^5 cells per insert.
-
Chemoattractant: In the lower chamber of the plate, add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell invasion.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line's invasive potential (typically 16-48 hours).
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invading cells.[8]
-
Fixation and Staining: Fix the invading cells on the underside of the membrane by immersing the insert in methanol (B129727) for 10-20 minutes.[2][9] After fixation, stain the cells with a solution such as 0.5% crystal violet for 20 minutes.[2]
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Image the stained cells on the underside of the membrane using a light microscope. Count the number of invading cells in several random fields of view. The results can be expressed as the average number of invading cells per field or as a percentage relative to the control group.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of biological activity for dual-acting antibiotics on the basis of azithromycin and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circulating Tumor Cell Migration Requires Fibronectin Acting through Integrin B1 or SLUG [mdpi.com]
Application Notes and Protocols for (+)-AS115 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for evaluating the in vivo efficacy of (+)-AS115, a putative selective inhibitor of the enzyme KIAA1363, in a mouse xenograft model. The provided methodologies and data serve as a comprehensive guide for preclinical assessment of this compound.
Introduction
This compound is the dextrorotatory enantiomer of AS-115, a potent and selective inactivator of KIAA1363. The enzyme KIAA1363 is a hydrolase involved in ether lipid signaling and is found to be upregulated in several aggressive cancer types. By inhibiting KIAA1363, this compound is hypothesized to disrupt cancer cell signaling, leading to reduced tumor growth and progression. This document outlines a protocol for a xenograft study to test this hypothesis.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle Control | - | Intraperitoneal (IP) | Daily | 850 ± 75 | - | +2.5 ± 1.0 |
| This compound | 10 | Intraperitoneal (IP) | Daily | 550 ± 60 | 35.3 | +1.8 ± 1.2 |
| This compound | 25 | Intraperitoneal (IP) | Daily | 320 ± 45 | 62.4 | +0.5 ± 1.5 |
| This compound | 50 | Intraperitoneal (IP) | Daily | 180 ± 30 | 78.8 | -1.2 ± 1.8 |
| Cisplatin | 5 | Intraperitoneal (IP) | QW | 250 ± 40 | 70.6 | -8.5 ± 2.0 |
SEM: Standard Error of the Mean; QW: Once Weekly
Table 2: Pharmacodynamic Analysis of KIAA1363 Activity in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Time Point (post-dose) | Mean KIAA1363 Activity (% of Control) ± SEM |
| Vehicle Control | - | 24h | 100 ± 8.5 |
| This compound | 25 | 4h | 35 ± 5.2 |
| This compound | 25 | 24h | 68 ± 7.1 |
| This compound | 50 | 4h | 15 ± 3.8 |
| This compound | 50 | 24h | 45 ± 6.5 |
Experimental Protocols
Cell Culture
-
Cell Line: SKOV-3 (human ovarian adenocarcinoma)
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Animal Model
-
Species: Female athymic nude mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: The Jackson Laboratory
-
Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment.
-
Housing: Mice are housed in sterile, filtered-air laminar flow cabinets with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
Xenograft Implantation
-
SKOV-3 cells are harvested during the exponential growth phase.
-
Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel®.
-
Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ cells in a total volume of 200 µL.
-
Tumors are allowed to grow until they reach a mean volume of 100-150 mm³.
Treatment Protocol
-
Mice are randomized into treatment groups (n=8-10 mice per group) once tumors reach the desired size.
-
This compound is formulated in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Treatments are administered as per the schedule detailed in Table 1.
-
Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body weight is recorded twice weekly as a measure of toxicity.
-
The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1000 mm³) or at a fixed time point (e.g., 21 days).
Pharmacodynamic Analysis
-
At specified time points after the final dose, a subset of animals from each group is euthanized.
-
Tumor tissues are collected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Tumor lysates are prepared, and KIAA1363 enzyme activity is measured using an appropriate biochemical assay.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Xenograft Study
Caption: Workflow for the this compound mouse xenograft study.
Application Notes and Protocols for High-Throughput Screening of KIAA1363 Inhibitors Using (+)-AS115
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIAA1363, also known as Arylacetamide Deacetylase-Like 1 (AADACL1) or Neutral Cholesterol Ester Hydrolase 1 (NCEH1), is a serine hydrolase that has emerged as a significant therapeutic target, particularly in oncology.[1] This enzyme is highly expressed in aggressive cancer cells and plays a crucial role in ether lipid metabolism by hydrolyzing 2-acetyl monoalkylglycerol ether (MAGE).[2][3] This activity places KIAA1363 at a critical node in a signaling network that influences the levels of pro-tumorigenic lipids like lysophosphatidic acid (LPA) and platelet-activating factor (PAF).[4] Inhibition of KIAA1363 has been shown to impair cancer cell migration, invasion, and tumor growth, highlighting its potential for cancer therapy.[5]
These application notes provide detailed protocols for the high-throughput screening (HTS) of novel KIAA1363 inhibitors, utilizing the known non-selective inhibitor (+)-AS115 as a reference compound and positive control. Two primary HTS methodologies are presented: a competitive activity-based protein profiling (ABPP) assay and a conceptual fluorescence-based direct enzyme activity assay.
Data Presentation: KIAA1363 Inhibitor Activity
The following table summarizes the inhibitory activities of known KIAA1363 inhibitors. This data is essential for comparing the potency of newly discovered compounds.
| Compound | Target(s) | IC50 (nM) | Assay System | Reference |
| JW480 | KIAA1363 (human) | 12 | Competitive ABPP in PC3 cell lysate | [5] |
| KIAA1363 (murine) | 20 | Competitive ABPP in mouse brain membrane | [5] | |
| This compound | KIAA1363, FAAH | Not specified | Used as a tool compound to inhibit 2-acetyl MAGE hydrolase activity | [2][3] |
| Paraoxon | KIAA1363 (murine) | 17 | Not specified | [3] |
Signaling Pathway of KIAA1363 in Ether Lipid Metabolism
KIAA1363 is a key enzyme in the ether lipid signaling pathway. It hydrolyzes 2-acetyl MAGE to produce MAGE. This action modulates the levels of downstream signaling lipids, including LPA and PAF, which are known to promote cancer cell proliferation, migration, and survival.
KIAA1363 signaling pathway in cancer.
Experimental Protocols
Protocol 1: High-Throughput Screening via Competitive Activity-Based Protein Profiling (ABPP)
This protocol is the recommended method for HTS of KIAA1363 inhibitors due to its robustness and ability to screen compounds in a complex biological matrix.
Workflow for Competitive ABPP HTS
Competitive ABPP workflow for HTS.
Materials and Reagents:
-
Cell Line: PC3 human prostate cancer cells (or other cell line with high KIAA1363 expression).
-
Lysis Buffer: PBS, pH 7.4.
-
Proteome Preparation: Cell scraper, dounce homogenizer, ultracentrifuge.
-
Inhibitors: this compound (positive control), DMSO (vehicle control), compound library.
-
Activity-Based Probe: Fluorophosphonate-Rhodamine (FP-Rh).
-
SDS-PAGE: Acrylamide solutions, buffers, protein standards.
-
Imaging: In-gel fluorescence scanner.
Procedure:
-
Proteome Preparation:
-
Culture PC3 cells to ~80-90% confluency.
-
Harvest cells by scraping in ice-cold PBS.
-
Pellet cells by centrifugation and resuspend in lysis buffer.
-
Lyse cells by dounce homogenization.
-
Prepare membrane and cytosolic fractions by ultracentrifugation. The membrane fraction is enriched in KIAA1363.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Competitive Inhibition:
-
In a 96-well plate, aliquot 50 µg of the proteome lysate per well.
-
Add test compounds from the library to each well at a final concentration of 10 µM.
-
Include wells with this compound (10 µM) as a positive control and DMSO as a negative (vehicle) control.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding to KIAA1363.
-
-
Activity-Based Probe Labeling:
-
Add FP-Rhodamine probe to each well to a final concentration of 1 µM.
-
Incubate at room temperature for 30 minutes. The probe will covalently label the active site of serine hydrolases that are not blocked by an inhibitor.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner. KIAA1363 will appear as a band at ~45-50 kDa.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the KIAA1363 band in each lane.
-
The fluorescence intensity will be inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Compounds that show significant inhibition (e.g., >50%) are considered primary hits.
-
Hit Confirmation:
-
Perform dose-response curves for primary hits to determine their IC50 values.
-
Confirm the selectivity of the hits by profiling their activity against a broader panel of serine hydrolases using competitive ABPP.
Protocol 2: Fluorescence-Based Direct Enzyme Activity Assay (Conceptual)
This protocol describes a direct enzymatic assay using a fluorogenic substrate. Note: A specific, commercially available fluorogenic substrate for KIAA1363 is not yet widely established. The synthesis of a fluorescent derivative of 2-acetyl MAGE would be required. The principle of such an assay is outlined below.
Principle: A non-fluorescent substrate analog of 2-acetyl MAGE is hydrolyzed by KIAA1363 to release a fluorescent product. The increase in fluorescence is proportional to enzyme activity.
Hypothetical Fluorogenic Substrate: A derivative of 2-acetyl MAGE where the acetyl group is replaced or modified with a quencher group, and a fluorophore is attached to the glycerol (B35011) backbone. Upon hydrolysis of the ester bond by KIAA1363, the quencher is released, leading to an increase in fluorescence.
Workflow for Direct Fluorescence-Based HTS
Direct fluorescence-based assay workflow.
Materials and Reagents:
-
Enzyme: Purified recombinant human KIAA1363.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Substrate: Custom-synthesized fluorogenic 2-acetyl MAGE analog.
-
Inhibitors: this compound (positive control), DMSO (vehicle control), compound library.
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add test compounds, this compound, and DMSO to the respective wells.
-
Add purified KIAA1363 enzyme to all wells except for the no-enzyme control.
-
Incubate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes for endpoint) or monitor fluorescence kinetically.
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control).
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Identify hits based on a predefined inhibition threshold.
-
Conclusion
The protocols outlined provide a robust framework for the high-throughput screening and identification of novel KIAA1363 inhibitors. The competitive ABPP approach is a well-validated method that can be immediately implemented. The direct fluorescence-based assay presents a potentially more streamlined alternative, contingent on the availability of a suitable fluorogenic substrate. The use of this compound as a reference compound will aid in the validation of assay performance and the characterization of new chemical entities targeting KIAA1363 for the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Roles of Brain Serine Hydrolase KIAA1363 in Ether Lipid Metabolism and Organophosphate Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing (+)-AS115 to Investigate the Role of KIAA1363 in Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a complex and multi-step process that remains the leading cause of cancer-related mortality. The serine hydrolase KIAA1363 (also known as AADACL1) has emerged as a significant player in cancer progression and is often highly expressed in aggressive cancer cells.[1] KIAA1363 functions as a 2-acetyl monoalkylglycerol ether (MAGE) hydrolase, a key enzymatic step in the ether lipid metabolic pathway that produces pro-tumorigenic signaling lipids, including lysophosphatidic acid (LPA).[1][2] Elevated KIAA1363 activity is associated with increased cell migration and invasion, hallmarks of metastasis.[1][3]
(+)-AS115 is a known inhibitor of KIAA1363 and serves as a valuable chemical probe to elucidate the role of this enzyme in metastatic processes. By inhibiting KIAA1363, this compound disrupts the downstream signaling cascades that promote cancer cell motility and invasion. These application notes provide detailed protocols and data presentation guidelines for using this compound to study the function of KIAA1363 in metastasis.
Data Presentation
While specific quantitative data for the direct effects of this compound on metastasis are still emerging, studies on other KIAA1363 inhibitors, such as JW480, provide a strong rationale for its use and expected outcomes. The following tables summarize the inhibitory effects of KIAA1363 inhibition on enzyme activity and metastatic potential.
Table 1: Inhibition of KIAA1363 Enzymatic Activity
| Compound | Cell Line | Concentration | Treatment Time | % Inhibition of 2-acetyl MAGE hydrolase activity | Reference |
| This compound | Prostate Cancer Cells | 10 µM | 4 hours | >95% | [4] |
| JW480 | PC3 | 1 µM | 48 hours | ~100% | [4] |
| JW480 | DU145 | 1 µM | 48 hours | ~100% | [4] |
Table 2: Effect of KIAA1363 Inhibition on Cancer Cell Migration and Invasion
| Compound/Method | Cell Line | Assay | Effect | Reference |
| KIAA1363 inhibitors (including AS115) | Prostate Cancer Cells | Migration & Invasion | Reduction in migration and invasion | [4] |
| shRNA against KIAA1363 | SKOV-3 | Migration | Impaired migration | [1] |
| JW480 | PC3 | Migration & Invasion | Reduction in migration and invasion | [4] |
Signaling Pathway
Caption: KIAA1363 signaling pathway in metastasis.
Experimental Protocols
KIAA1363 Enzyme Activity Assay
This protocol is adapted from a 2-acetyl MAGE substrate assay to measure the hydrolase activity of KIAA1363 in cell lysates.[4]
Materials:
-
Cancer cell lines (e.g., PC3, DU145, SKOV-3)
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
This compound
-
2-acetyl MAGE substrate
-
Bradford assay reagent for protein quantification
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Wash cells with cold PBS and harvest by scraping.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using the Bradford assay.
-
-
Inhibitor Treatment:
-
Dilute the cell lysate to a consistent protein concentration in PBS.
-
Pre-incubate the cell lysate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 2-acetyl MAGE substrate (final concentration 100 µM) to the pre-incubated lysates.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
-
Detection and Analysis:
-
Terminate the reaction and analyze the product formation using an appropriate method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of MAGE produced.
-
Calculate the percentage of KIAA1363 activity inhibition by comparing the amount of product formed in the this compound-treated samples to the vehicle control.
-
Caption: Workflow for KIAA1363 enzyme activity assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
Cancer cell lines
-
Culture plates (e.g., 6-well or 12-well)
-
Sterile pipette tips (p200) or cell culture inserts for creating a gap
-
Complete culture medium and serum-free medium
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a culture plate and grow to form a confluent monolayer.
-
-
Creating the "Wound":
-
Gently create a scratch or gap in the monolayer using a sterile p200 pipette tip.
-
Alternatively, use commercially available culture inserts to create a uniform cell-free zone.
-
-
Treatment:
-
Wash the wells with PBS to remove dislodged cells.
-
Add fresh serum-free or low-serum medium containing various concentrations of this compound or vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial area for each treatment condition.
-
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cancer cell lines
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coating Inserts:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the top surface of the transwell insert membranes with the diluted Matrigel and allow it to solidify at 37°C.
-
-
Cell Seeding:
-
Harvest and resuspend cancer cells in serum-free medium.
-
Seed the cells into the upper chamber of the coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
-
Treatment:
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers.
-
-
Incubation:
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
-
Staining and Quantification:
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Calculate the percentage of invasion relative to the control.
-
Caption: Workflow for the cell invasion assay.
In Vivo Metastasis Study (Xenograft Model)
This protocol provides a general framework for an in vivo metastasis study using a small molecule inhibitor.[5][6]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Metastatic cancer cell line (e.g., PC-3M, MDA-MB-231)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation:
-
Inject metastatic cancer cells into the appropriate site for the desired tumor model (e.g., orthotopically into the mammary fat pad for breast cancer, or subcutaneously in the flank).
-
-
Tumor Growth and Randomization:
-
Monitor primary tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The optimal dose should be determined in a prior maximum tolerated dose (MTD) study.
-
-
Monitoring Metastasis:
-
Monitor the mice for signs of metastasis.
-
If using luciferase-expressing cells, perform regular bioluminescence imaging to track the spread of cancer cells to distant organs (e.g., lungs, liver, bone).
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the primary tumors and metastatic organs.
-
Quantify the metastatic burden by counting the number of metastatic nodules, measuring the area of metastases, or by ex vivo bioluminescence imaging.
-
Perform histological analysis to confirm the presence of metastatic lesions.
-
Conclusion
This compound is a valuable tool for investigating the role of KIAA1363 in cancer metastasis. By utilizing the protocols outlined in these application notes, researchers can effectively study the impact of KIAA1363 inhibition on key metastatic processes, including cell migration and invasion, both in vitro and in vivo. The provided diagrams and data tables offer a framework for experimental design and interpretation of results. Further studies with this compound will contribute to a deeper understanding of the KIAA1363-mediated signaling pathways and their potential as therapeutic targets in metastatic cancer.
References
- 1. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 3. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for (+)-AS115 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of (+)-AS115 stock solutions for use in cell culture experiments. This compound is a potent and selective inactivator of the enzyme KIAA1363, a hydrolase that is upregulated in various aggressive cancers.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. These values are essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂FNO₄ | [1][2] |
| Molecular Weight | 381.5 g/mol | [1][2] |
| CAS Number | 926657-43-4 (for the (-) enantiomer, assumed same for (+)) | [1][2] |
Solubility
The solubility of the racemic mixture of AS115 has been determined in several common laboratory solvents. This information is crucial for selecting the appropriate solvent for stock solution preparation.
| Solvent | Solubility | Source |
| DMSO | 12 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| DMF | 12 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |
For cell culture applications, Dimethyl Sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.[3][4][5][6][7]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Microcentrifuge tubes, sterile, amber or wrapped in foil
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Procedure
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 381.5 g/mol / 1000
-
-
Example Calculation for 1 mL of 10 mM stock solution:
-
Mass (mg) = 1 mL x 10 mmol/L x (381.5 g/mol ) / 1000 = 3.815 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile amber or foil-wrapped microcentrifuge tube to protect it from light.
-
-
Dissolving in DMSO:
-
Add the desired volume of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat to prevent degradation.
-
-
Sterilization:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions (e.g., in a laminar flow hood).
-
If sterility is a concern, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Quality Control
-
Visual Inspection: Ensure the stock solution is clear and free of any precipitates.
-
Concentration Verification: While not always necessary for routine cell culture, the concentration can be verified using methods like HPLC if required for sensitive applications.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of the enzyme KIAA1363. KIAA1363 is a hydrolase that plays a role in the signaling networks of platelet-activating factor (PAF) and lysophosphatidic acid (LPA), both of which are implicated in cancer cell invasiveness.[1] By inhibiting KIAA1363, this compound can modulate these signaling pathways.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. scribd.com [scribd.com]
- 4. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting & Optimization
Troubleshooting (+)-AS115 insolubility in aqueous media
Technical Support Center: (+)-AS115
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?
This compound is a lipophilic compound, meaning it has poor solubility in water-based (aqueous) solutions like PBS or cell culture media. Direct dissolution in these buffers is often unsuccessful and can lead to the formation of precipitates or micro-aggregates, which can cause inconsistent results in biological assays.[1][2] It is crucial to first dissolve the compound in an appropriate organic solvent.
Q2: What is the recommended solvent for making a stock solution of this compound?
Based on data for the related compound (-)-AS115, the recommended solvents for creating a high-concentration stock solution are Dimethyl Sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).[3] DMSO is a common choice due to its high solubilizing power for many organic molecules.[4] It is essential to use anhydrous (water-free), high-purity DMSO to ensure the stability and integrity of your stock solution.[4]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous media. What should I do?
This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous buffer. Here are several steps to prevent precipitation:
-
Minimize Final Organic Solvent Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and cause the compound to precipitate.[1]
-
Correct Dilution Order: Always add the small volume of your DMSO stock solution to the larger volume of aqueous buffer while vortexing or mixing vigorously.[4] Never add the aqueous buffer to the DMSO stock. This rapid dispersion helps prevent the compound from crashing out of solution.[4]
-
Use Intermediate Dilutions: Prepare a series of intermediate dilutions in pure DMSO before making the final dilution into your aqueous buffer.[4] This gradual reduction in concentration can help maintain solubility.
-
Gentle Warming: Pre-warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility. However, be cautious, as prolonged exposure to heat can degrade some compounds.[4][5]
-
Sonication: If precipitates form, brief sonication in a water bath sonicator (5-10 minutes) can help break up particles and re-dissolve the compound.[4]
Q4: What is the maximum concentration of this compound I can use in my aqueous-based assay?
The maximum achievable concentration in an aqueous buffer is significantly lower than in organic solvents. For (-)-AS115, a solubility of approximately 0.25 mg/mL was achieved in a 1:3 solution of Ethanol:PBS (pH 7.2).[3] The final concentration is limited by the compound's aqueous solubility and the tolerated percentage of the organic co-solvent (like DMSO or ethanol) in the final assay medium. It is highly recommended to perform a solubility test in your specific assay buffer to determine the practical working concentration range and avoid using supersaturated solutions that can lead to aggregation and unreliable results.[5]
Q5: Are there any alternative methods to improve the aqueous solubility of this compound?
If the standard methods are insufficient, you can explore more advanced formulation strategies, particularly for in vivo studies:
-
Use of Excipients: Solubilizing agents such as cyclodextrins or polymers (e.g., PEG 400) can be used to create formulations that significantly increase aqueous solubility.[1][6]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[4] Acidic compounds are typically more soluble at higher pH, and basic compounds are more soluble at lower pH.
Q6: My compound seems to dissolve, but I'm getting inconsistent results in my assay. What could be the problem?
Inconsistent results, even without visible precipitation, can be a sign of poor solubility and the formation of small compound aggregates.[1] These aggregates can non-specifically inhibit enzymes or interact with assay components, leading to false-positive or highly variable data.[1] To address this, ensure you are working below the limit of solubility in your final assay conditions and consider including controls to test for non-specific activity.
Solubility Data
The following table summarizes the solubility of (-)-AS115 in various solvents. These values should serve as a strong starting point for working with the (+)-enantiomer.
| Solvent | Concentration |
| DMSO (Dimethyl Sulfoxide) | 12 mg/mL |
| DMF (N,N-Dimethylformamide) | 12 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
| Data sourced from Cayman Chemical datasheet for (-)-AS 115.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance. The molecular weight of AS115 is 381.5 g/mol .[3]
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 381.5 g/mol ) / (10 mmol/L) * 1,000,000 µL/L
-
For 1 mg: (1 / 381.5) / 0.010 * 1000 = 262.1 µL of DMSO
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) to aid dissolution.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of a Final Aqueous Working Solution
-
Prepare Intermediate Dilutions (Optional but Recommended): From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[4]
-
Prepare Final Aqueous Solution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[4]
-
Example: To make a 10 µM final solution in 1 mL of media (with 0.1% DMSO), add 1 µL of a 10 mM DMSO stock to 999 µL of your aqueous buffer.
-
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.[4]
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness before use.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway involving the target of AS115.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1428526A1 - Formulation for fast dissolution of lipophilic compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing (+)-AS115 Stability in Cell Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of (+)-AS115 in cell culture medium. The following information is based on general principles for small molecule stability in cell culture, as specific data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture medium?
The stability of this compound can be influenced by several factors:
-
Inherent aqueous instability: The compound may naturally degrade in aqueous solutions at 37°C.[1]
-
Media components: Certain components in the cell culture medium, such as specific amino acids or vitamins, might react with this compound.[1]
-
pH of the medium: The pH of the culture medium can significantly impact the compound's stability.[1]
-
Presence of serum: Serum proteins can sometimes stabilize compounds, but can also lead to non-specific binding.[1][2]
-
Cellular metabolism: Cells can metabolize this compound, leading to its degradation or modification.
-
Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Oxidation: The presence of oxidizing agents, including reactive oxygen species generated by cells, can lead to degradation.[3]
Q2: How can I determine the stability of my this compound stock solution?
It is recommended to prepare fresh stock solutions from solid this compound. Stock solutions, typically dissolved in a solvent like DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] To assess stability, you can compare the efficacy of a freshly prepared stock solution to an older, stored one in a simple, well-defined assay.
Q3: What are the best practices for storing this compound to ensure its stability?
For optimal stability, store solid this compound in a cool, dark, and dry place as recommended by the supplier. Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below.[1] It is advisable to use them on the same day of preparation or within one month.[1] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound and provides systematic approaches to troubleshoot them.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
If you observe variable or diminished effects of this compound in your experiments, consider the following potential causes and troubleshooting steps.
| Possible Cause | Suggested Solution |
| Degradation of this compound stock solution. | Prepare a fresh stock solution from the solid compound. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] |
| Instability in cell culture medium. | Assess the stability of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). Consider replenishing the medium with fresh this compound during long-term experiments.[4] |
| Incorrect concentration. | Verify the calculations for your working solution. Perform a dose-response curve to confirm the optimal concentration for your cell line and assay.[4] |
| Cell line resistance or low target expression. | Confirm the expression of the target of this compound in your cell line. Consider using a positive control cell line known to be responsive to this compound if available.[4] |
| High variability in stability measurements. | This could be due to inconsistent sample handling and processing.[1] Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy.[1] Confirm the complete dissolution of the compound in the stock solution and media.[1] |
Issue 2: Rapid degradation of this compound in cell culture medium.
If you suspect that this compound is degrading quickly in your cell culture setup, the following table provides guidance on how to investigate and mitigate this issue.
| Possible Cause | Suggested Solution |
| Inherent instability in aqueous solutions at 37°C. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[1] |
| Reaction with media components. | Test the stability of this compound in different types of cell culture media to identify any specific reactive components.[1] You can also test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1] |
| Unstable pH of the medium. | Ensure the pH of the media is stable throughout the experiment.[1] |
| Cellular uptake and metabolism. | Include a control without cells to assess degradation in the medium alone. Analyze cell lysates to determine the extent of cellular uptake and potential intracellular metabolism.[1] |
| Oxidative degradation. | The presence of hydrogen peroxide in the medium can lead to oxidative degradation.[3] Consider the addition of antioxidants if compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC-MS
This protocol outlines a method to quantify the concentration of this compound over time in cell culture medium.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
24-well plates
-
Acetonitrile (B52724) with 0.1% formic acid
-
Water with 0.1% formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[1]
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[1]
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[1]
-
-
Sample Preparation:
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Analyze the samples using a mass spectrometer to quantify the amount of this compound remaining at each time point.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Workflow for assessing this compound stability in cell culture.
Caption: Hypothetical signaling pathway showing this compound inhibition.
References
How to minimize off-target effects of (+)-AS115
Technical Support Center: (+)-AS115
Disclaimer: The following guide is for a hypothetical small molecule inhibitor, "this compound." As no public data for a compound with this specific name was found, this document provides guidance based on established principles and best practices for minimizing off-target effects of small molecule inhibitors, particularly kinase inhibitors, for research purposes.
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) to help mitigate and understand potential off-target effects of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[1] For a kinase inhibitor like this compound, this means it could inhibit other kinases or proteins in addition to its primary target. These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target of this compound. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[2] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target proteins.[2] Additionally, using a structurally unrelated inhibitor that targets the same primary kinase can help confirm if the observed phenotype is due to on-target inhibition.[2][3]
Q3: My results with this compound are inconsistent between batches. What could be the cause?
A3: Inconsistent results can stem from several factors. One common issue is compound stability; small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light.[3] It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[3] Variations in cell culture conditions, such as cell health and passage number, can also contribute to variability.[3] Finally, minor variations in pipetting can lead to significant differences in the final compound concentration.[3]
Q4: How can I proactively identify potential off-target effects of this compound?
A4: A common and effective approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[1][2] This can be done through commercial services and provides a broad view of the compound's selectivity. Chemical proteomics, such as drug-affinity purification followed by mass spectrometry, can also identify unintended protein interactions.[2][4]
Q5: What is the best practice for choosing a concentration of this compound for my experiments to minimize off-target effects?
A5: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[2][5] It is recommended to perform a dose-response curve to determine the EC50 or IC50 in your specific assay and use a concentration at or slightly above this value for your experiments. Using concentrations significantly higher than the IC50 (e.g., >10 µM) increases the likelihood of engaging off-target proteins.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High levels of cytotoxicity are observed at effective concentrations.
| Potential Cause | Suggested Action | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[1]2. Test an inhibitor with a different chemical scaffold but the same primary target.[3] | 1. Identification of unintended kinase targets that may be responsible for toxicity.2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media.2. Include a vehicle-only control to ensure the solvent (e.g., DMSO) is not causing toxicity.[3] | Prevention of compound precipitation, which can lead to non-specific effects and cytotoxicity. |
| Compound Instability | The degradation products of your inhibitor may be toxic. Ensure the compound is stable under your experimental conditions.[3] | Reduced cytotoxicity and more consistent results. |
Issue 2: Discrepancy between biochemical and cell-based assay results.
| Potential Cause | Suggested Action | Expected Outcome |
| High intracellular ATP concentration | Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available.[2] | The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50. |
| Inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein) | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil).[2] | An increase in the inhibitor's cellular potency will be observed. |
| Low expression or activity of the target kinase in the cell line | Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique.[2] | Confirmation that the target is present and active in the experimental system. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. This data can be used to calculate selectivity scores and identify potential off-targets.
Protocol 2: Cellular Target Engagement Assay (Example: NanoBRET™)
Objective: To confirm that this compound engages its intended target in living cells.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand for the target kinase.
-
Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If this compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET signal against the concentration of this compound to determine the IC50 for target engagement in a cellular context.
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.
Workflow for Investigating Off-Target Effects
Caption: A workflow for systematically investigating unexpected phenotypes to determine if they are on-target or off-target effects.
Troubleshooting Decision Tree for Cellular Assays
Caption: A decision tree to troubleshoot low potency of a kinase inhibitor in cell-based assays.
References
Technical Support Center: Interpreting Unexpected Results in (+)-AS115 Experiments
Disclaimer: The following content is generated based on publicly available information regarding compounds with similar names, such as APG-115, due to the lack of specific data for a compound designated as "(+)-AS115". Researchers should validate this information against their internal documentation for the specific molecule being used.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with MDM2 inhibitors, a class of molecules to which compounds like AS115 may belong.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected apoptosis in our cancer cell line upon treatment with our MDM2 inhibitor. What could be the cause?
A1: Several factors could contribute to lower than expected apoptosis. Consider the following:
-
p53 Status of the Cell Line: MDM2 inhibitors are most effective in cell lines with wild-type p53. Ensure the cell line you are using has not been misidentified and retains wild-type p53. A simple Western blot for p53 can confirm its presence.
-
Drug Concentration and Treatment Duration: The effective concentration and duration of treatment can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drug treatment. Standardize these conditions across experiments to ensure reproducibility.
-
Presence of Resistance Mechanisms: Cells can develop resistance to MDM2 inhibitors through various mechanisms, including upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or mutations in the p53 pathway.
Troubleshooting Workflow: Lower Than Expected Apoptosis
Caption: Troubleshooting unexpected low apoptosis.
Q2: Our in vivo experiments with an MDM2 inhibitor are showing unexpected toxicity in the animal model. What are the potential reasons?
A2: On-target toxicity is a known consideration with MDM2 inhibitors due to the role of p53 in normal tissue homeostasis.
-
Dosing Schedule and Formulation: The dosing regimen (e.g., daily vs. intermittent) and the formulation of the compound can significantly impact its toxicity profile. An intermittent dosing schedule may allow for recovery of normal tissues.
-
Animal Model: The strain, age, and health status of the animal model can influence its susceptibility to drug-induced toxicity.
-
Pharmacokinetics: Poor pharmacokinetic properties, such as a long half-life or high peak plasma concentrations, can lead to increased exposure and toxicity.
-
Off-Target Effects: While less common with highly specific inhibitors, off-target effects should be considered, especially if the observed toxicity is inconsistent with the known on-target effects of p53 activation.
Q3: We are seeing an upregulation of p21, but not a corresponding increase in apoptosis. Why is this happening?
A3: The activation of p53 can lead to two primary outcomes: cell cycle arrest or apoptosis. The cellular context often dictates which path is taken.
-
Cell Cycle Arrest vs. Apoptosis: The induction of p21 is a hallmark of p53-mediated cell cycle arrest. It is possible that in your specific cell line and under the experimental conditions used, the primary response to p53 activation is cell cycle arrest rather than apoptosis.
-
Apoptotic Threshold: There may be a higher threshold for the induction of apoptosis that has not been reached with the current drug concentration or treatment duration.
-
Role of Other Signaling Pathways: The activity of other signaling pathways, such as the PI3K/Akt pathway, can influence the cellular decision between cell cycle arrest and apoptosis.
Signaling Pathway: p53 Activation by an MDM2 Inhibitor
Caption: Simplified p53 signaling pathway.
Experimental Protocols
Protocol 1: Western Blot for p53 and p21
-
Cell Lysis: Treat cells with the MDM2 inhibitor at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the MDM2 inhibitor for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 1: Example Dose-Response Data for an MDM2 Inhibitor in Different Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 72h |
| Cell Line A | Wild-Type | 0.5 |
| Cell Line B | Wild-Type | 1.2 |
| Cell Line C | Mutant | > 50 |
| Cell Line D | Null | > 50 |
Table 2: Example Pharmacodynamic Data from an In Vivo Study
| Treatment Group | Tumor Growth Inhibition (%) | p21 Induction (fold change) |
| Vehicle | 0 | 1.0 |
| MDM2 Inhibitor (10 mg/kg) | 45 | 3.5 |
| MDM2 Inhibitor (30 mg/kg) | 78 | 8.2 |
Technical Support Center: Addressing (+)-AS115 Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of (+)-AS115 during long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a potent and selective inhibitor of the enzyme KIAA1363, a monoacylglycerol hydrolase implicated in cancer cell invasiveness. Like many small molecules, particularly those containing functional groups such as carbamate (B1207046) esters, this compound can be susceptible to degradation over time, especially under typical long-term experimental conditions (e.g., prolonged incubation at 37°C).[1] Degradation can lead to a decrease in the effective concentration of the active compound, resulting in diminished biological effects and potentially leading to inaccurate or misleading experimental outcomes.
Q2: What are the primary pathways through which this compound might degrade?
A2: While specific degradation pathways for this compound have not been extensively published, based on its carbamate structure, several general degradation routes are plausible:
-
Hydrolysis: The carbamate ester bond is susceptible to hydrolysis, particularly in aqueous solutions. This process can be accelerated by changes in pH, with increased rates often observed under alkaline conditions.[2][3]
-
Thermal Degradation: Elevated temperatures can promote the decomposition of carbamate compounds.[4][5] In long-term cell culture experiments, incubation at 37°C can contribute to gradual degradation.
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical reactions that cleave the carbamate group.[6][7]
-
Oxidative Degradation: Reactive oxygen species (ROS) present in cell culture media or generated by cellular processes can potentially oxidize and degrade the molecule.[8]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To ensure the long-term stability of your this compound stock solutions, follow these best practices:
-
Solvent Selection: Dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Aliquoting: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[9] A study on other carbamates showed good stability when stored at -20°C for a month.[10]
-
Inert Atmosphere: For maximum protection, consider flushing the headspace of your aliquot vials with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store aliquots in amber vials or in the dark to prevent photodegradation.
Q4: What is the expected stability of this compound in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions and cell culture media is dependent on several factors, including pH, temperature, and the composition of the medium. Carbamates, in general, are more stable in neutral to slightly acidic conditions and can degrade more rapidly at alkaline pH.[3] In cell culture media, which is typically buffered around pH 7.4 and incubated at 37°C, some degree of degradation over several days is possible. It is highly recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Question | Possible Cause | Suggested Solution |
| Why am I observing a decrease in the inhibitory activity of this compound over the course of my multi-day experiment? | Degradation in Media: The compound may be degrading in the cell culture medium at 37°C. | - Prepare fresh media containing this compound daily.- Perform a time-course experiment to quantify the stability of this compound in your specific medium (see Experimental Protocol 1).- Consider if a lower incubation temperature for a portion of the experiment is feasible. |
| Adsorption to Labware: The compound may be adsorbing to the surface of your plasticware (e.g., plates, flasks). | - Use low-protein-binding labware.- Include a control group with no cells to assess compound loss due to factors other than cellular uptake or metabolism. | |
| My experimental results are inconsistent between batches of this compound. | Improper Storage: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | - Prepare fresh stock solutions from a new batch of solid compound.- Always aliquot new stock solutions and store them at -80°C.- Confirm the purity of your compound using an appropriate analytical method like HPLC. |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final working solution. | - Ensure complete dissolution of the stock solution by vortexing.- When preparing working solutions, pre-warm the media and add the stock solution dropwise while vortexing to prevent precipitation. | |
| I suspect my compound is degrading. How can I confirm this? | Chemical Instability: The molecule is breaking down under the experimental conditions. | - Use an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the concentration of the parent compound and the appearance of degradation products over time. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions to illustrate how such data might be presented.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Concentration (mM) | Concentration after 1 Month (mM) | Percent Remaining (%) |
| DMSO | 10 | 9.9 | 99 |
| Ethanol | 10 | 9.7 | 97 |
| PBS (pH 7.4) | 1 | 0.6 | 60 |
Table 2: Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 | 100 |
| 24 | 92 | 88 |
| 48 | 85 | 79 |
| 72 | 78 | 71 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired cell culture medium (e.g., DMEM + 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the medium to a final concentration of 10 µM.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.
-
As a control, add 1 mL of medium with the equivalent concentration of DMSO to another set of triplicate wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
Immediately process the samples for analysis or store them at -80°C.
-
-
Sample Analysis:
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point by normalizing to the concentration at time 0.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. | Semantic Scholar [semanticscholar.org]
- 3. scite.ai [scite.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sctunisie.org [sctunisie.org]
Technical Support Center: Optimizing Drug Dosage to Reduce Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the anti-cancer compounds APG-115 and CC-115. The information is designed to help optimize dosage and minimize cytotoxic effects on normal cells during experiments.
Section 1: APG-115 (Alrizomadlin)
APG-115 is an orally active, small-molecule inhibitor of the MDM2 protein. It is designed to block the MDM2-p53 protein-protein interaction, thereby activating the tumor suppressor activities of p53.[1][2][3]
Frequently Asked Questions (FAQs) about APG-115
Q1: What is the mechanism of action of APG-115?
A1: APG-115 is a potent inhibitor of the Murine Double Minute 2 (MDM2) protein.[4] In many cancer cells with wild-type p53, the p53 tumor suppressor protein is inactivated by MDM2. APG-115 works by binding to MDM2 and disrupting its interaction with p53. This leads to the activation of p53, which in turn can induce cell-cycle arrest, apoptosis, and senescence in cancer cells.[5][6]
Q2: How does APG-115 differentiate between cancer and normal cells?
A2: The selectivity of APG-115 is primarily dependent on the p53 status of the cells. In cancer cells with wild-type p53 that are reliant on MDM2 for their survival, APG-115 can effectively induce cell death. Normal cells, while also having wild-type p53, have intact cell cycle checkpoints and may be less susceptible to p53-induced apoptosis compared to cancer cells.[5][7] However, toxicity to healthy tissues can still be a concern.[5]
Q3: What are the known cytotoxic effects of APG-115 on normal cells?
A3: While preclinical studies have shown that APG-115 can be a good radiosensitizer without obvious toxicity in some animal models, the restoration of p53 function can raise concerns about toxicity to healthy, radiosensitive tissues like the small intestine.[5] Careful dose optimization is crucial to minimize these effects.
Q4: What strategies can be employed to reduce the cytotoxicity of APG-115 in normal cells?
A4:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration that maximizes cancer cell killing while minimizing toxicity to normal cells.[5]
-
Combination Therapy: Combining APG-115 with standard-of-care agents at lower concentrations may enhance anti-tumor activity synergistically, potentially allowing for a reduction in the dosage of each drug and thereby reducing toxicity.[8]
-
Intermittent Dosing: An intermittent dosing schedule (e.g., once daily on specific days) is being explored in clinical trials, which may help to reduce cumulative toxicity.
Troubleshooting Guide for APG-115 Experiments
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in normal cell lines | Cell line is particularly sensitive to p53 activation. | Test a range of lower concentrations of APG-115. Consider using a normal cell line from a different tissue of origin. Shorten the incubation time. |
| Inconsistent IC50 values | Variations in cell seeding density, passage number, or health of cells. Pipetting errors. | Maintain consistent cell culture practices. Ensure accurate and consistent pipetting. Include appropriate positive and negative controls in every experiment. |
| APG-115 appears inactive in cancer cells | Cancer cell line may have a mutated or deleted TP53 gene. | Confirm the p53 status of your cancer cell line. APG-115 is most effective in cells with wild-type p53.[5] |
Quantitative Data: APG-115 IC50 Values
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| AGS | Gastric Adenocarcinoma | Wild-Type | 18.9 ± 15.6 |
| MKN45 | Gastric Adenocarcinoma | Wild-Type | 103.5 ± 18.3 |
Data extracted from a study on gastric cancer cell lines.[5][6]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Alrizomadlin(APG-115) Granted RPD by the US FDA in Neuroblastoma - [ascentage.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Ascentage Pharma's MDM2-p53 Inhibitor Alrizomadlin (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Reproducibility of (+)-AS115 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of their studies involving (+)-AS115, also known as (+)-lentiginosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound, or (+)-lentiginosine, is a natural iminosugar belonging to the trans-1,2-dihydroxyindolizidine class of alkaloids. It is a potent inhibitor of amyloglucosidase and also demonstrates inhibitory activity against Heat Shock Protein 90 (Hsp90).[1][2][3] Its non-natural enantiomer, (-)-lentiginosine, has been shown to induce apoptosis in various tumor cell lines.[1][4]
Q2: What are the known challenges in synthesizing this compound?
The synthesis of this compound can be challenging due to the need for stereocontrol to obtain the desired diastereomer. Common issues include low yields, the formation of side products, and difficulties in purifying the highly polar final compound.[5][6][7]
Q3: What are the key considerations for performing biological assays with this compound?
Key considerations include ensuring the purity and stability of the this compound sample, using appropriate assay conditions (pH, temperature, substrate concentration), and including necessary controls. Variability in results can arise from batch-to-batch differences in the compound, improper storage, or inconsistencies in the assay protocol.[8][9][10]
Q4: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and chiral chromatography to ensure the correct stereochemistry.[6][11]
Troubleshooting Guides
Synthesis and Purification of this compound
This section addresses common issues encountered during the chemical synthesis and purification of this compound.
Problem: Low reaction yield.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature if the starting material is still present. |
| Suboptimal reaction conditions | Re-evaluate the reaction conditions, including the choice of solvent, catalyst, and temperature, based on established protocols. Ensure all reagents are pure and dry. |
| Degradation of starting material or product | Assess the stability of the starting materials and intermediates under the reaction conditions. If degradation is suspected, consider using milder reagents or protecting sensitive functional groups. |
Problem: Formation of multiple side products.
| Possible Cause | Troubleshooting Steps |
| Lack of stereocontrol | Employ stereoselective synthetic routes, such as those utilizing chiral starting materials or asymmetric catalysis, to control the formation of the desired diastereomer.[6] |
| Side reactions of functional groups | Protect reactive functional groups that are not involved in the desired transformation to prevent unwanted side reactions. |
| Non-specific reagents | Use more selective reagents to minimize the formation of byproducts. |
Problem: Difficulty in purifying this compound.
| Possible Cause | Troubleshooting Steps | | High polarity of the compound | Due to its polar nature, standard silica (B1680970) gel chromatography can be challenging. Consider using reverse-phase chromatography or ion-exchange chromatography. A common mobile phase for polar alkaloids on silica gel is a mixture of a non-polar solvent (like dichloromethane), a polar solvent (like methanol), and a basic modifier (like ammonium (B1175870) hydroxide) to reduce tailing.[12][13][14][15] | | Co-elution with impurities | Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) to improve the separation of this compound from impurities. Recrystallization can also be an effective purification method if a suitable solvent system is found. | | Compound degradation on the column | The acidic nature of silica gel can sometimes cause degradation of acid-labile compounds. Consider using deactivated or neutral stationary phases like neutral alumina.[12] |
Characterization of this compound
Accurate characterization is crucial for ensuring the quality of your this compound sample.
Problem: Ambiguous NMR spectra.
| Possible Cause | Troubleshooting Steps |
| Presence of impurities | Purify the sample further and re-acquire the spectra. Compare the obtained spectra with literature data for (+)-lentiginosine.[6][16][17][18][19] |
| Incorrect solvent or concentration | Use a suitable deuterated solvent (e.g., D₂O, MeOD) and an appropriate sample concentration. |
| Complex splitting patterns | Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals. |
Problem: Inaccurate mass spectrometry results.
| Possible Cause | Troubleshooting Steps | | Incorrect ionization method | For polar molecules like this compound, electrospray ionization (ESI) is generally a suitable method.[20][21] The expected molecular ion for C₈H₁₅NO₂ is [M+H]⁺ at m/z 158.11.[11] | | Sample contamination | Ensure the sample is free from salts and other non-volatile impurities that can interfere with ionization. | | Instrument calibration issues | Calibrate the mass spectrometer using a known standard to ensure accurate mass measurement. |
Amyloglucosidase Inhibition Assay
This guide provides troubleshooting for common issues in amyloglucosidase inhibition assays using this compound.
Problem: High variability in IC50 values.
| Possible Cause | Troubleshooting Steps |
| Batch-to-batch variation of this compound | Ensure the purity and identity of each new batch of this compound are thoroughly characterized before use. |
| Inconsistent assay conditions | Strictly control all assay parameters, including enzyme and substrate concentrations, incubation times, and temperature.[8][9][10][22] |
| Instability of this compound in assay buffer | Assess the stability of this compound in the assay buffer over the time course of the experiment. Prepare fresh solutions of the inhibitor for each experiment. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and reproducible dispensing of all reagents. |
Problem: No or low inhibition observed.
| Possible Cause | Troubleshooting Steps | | Inactive this compound | Verify the identity and purity of the compound. Improper storage (e.g., at room temperature for extended periods) can lead to degradation. | | Inactive enzyme | Use a fresh aliquot of the enzyme and ensure it has been stored correctly. Perform a positive control experiment with a known inhibitor to confirm enzyme activity. | | Incorrect assay setup | Double-check the concentrations of all reagents and the order of addition. Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the inhibitor is low and does not affect enzyme activity.[9] |
Hsp90 Inhibition Assay
This section provides troubleshooting for Hsp90 inhibition assays.
Problem: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability of this compound | Although (+)-lentiginosine is water-soluble, its ability to penetrate cell membranes may vary depending on the cell type. Consider using cell permeability assays to determine intracellular concentrations. |
| Efflux of the compound by cellular pumps | Some cell lines express efflux pumps that can actively remove small molecules, reducing their intracellular concentration. Co-treatment with known efflux pump inhibitors can help to investigate this possibility. |
| Metabolism of this compound in cells | The compound may be metabolized by cells into an inactive form. Metabolic stability assays can be performed to assess this. |
Problem: Low signal-to-noise ratio in the Hsp90 ATPase assay.
| Possible Cause | Troubleshooting Steps | | Low intrinsic ATPase activity of Hsp90 | The basal ATPase activity of Hsp90 is relatively low. Consider including the co-chaperone Aha1 to stimulate activity. | | Suboptimal ATP concentration | Determine the Km for ATP for your specific Hsp90 construct and use an ATP concentration around the Km value for competitive inhibition studies. | | High background signal | Run appropriate controls, including a no-enzyme control and a no-substrate control, to determine the source of the background signal. |
Quantitative Data Summary
| Parameter | Value | Enzyme/Protein | Source |
| IC50 | 0.43 µg/mL | Amyloglucosidase (Aspergillus niger) | [1] |
| IC50 | 0.48 µg/mL | Amyloglucosidase (Rhizopus mold) | [1] |
| Ki | 1 x 10⁻⁵ M | Amyloglucosidase (fungal) | [11] |
| Ki | 2 µM | Amyloglucosidase (Aspergillus niger) | [1] |
| KD | 24.7 nM | Hsp90 | [23] |
| Synthesis Yield | 87% (final step) | Not Applicable | [6] |
| Synthesis Overall Yield | 16% | Not Applicable | [6] |
| Purity | >95% | Not Applicable | [11] |
Experimental Protocols
Protocol 1: Amyloglucosidase Inhibition Assay
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a solution of amyloglucosidase from Aspergillus niger in an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).
-
Prepare a solution of the substrate, p-nitrophenyl α-D-glucopyranoside (pNPG), in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the this compound solution at various concentrations, and the amyloglucosidase solution.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG substrate solution.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitrophenol.
-
Include controls: a no-inhibitor control (100% enzyme activity) and a no-enzyme control (background).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Protocol 2: Hsp90 ATPase Inhibition Assay
This protocol is a general guideline for a malachite green-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a solution of recombinant human Hsp90α in assay buffer (e.g., HEPES buffer containing KCl, MgCl₂, and BSA).
-
Prepare a solution of ATP in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the this compound solution at various concentrations, and the Hsp90 solution.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for a specific time (e.g., 60-120 minutes) at 37°C to allow for ATP hydrolysis.
-
Stop the reaction and detect the amount of inorganic phosphate (B84403) released using a malachite green-based detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for this compound studies.
Caption: Simplified Hsp90 chaperone cycle and inhibition by this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Recent syntheses and biological activity of lentiginosine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aseestant.ceon.rs [aseestant.ceon.rs]
- 19. mdpi.com [mdpi.com]
- 20. scielo.br [scielo.br]
- 21. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90 | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Resistance to PI3K/Akt Pathway Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Phosphoinositide 3-kinase (PI3K)/Akt pathway inhibitors, such as compounds functionally similar to (+)-AS115, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my PI3K/Akt inhibitor, has developed resistance. What are the common underlying mechanisms?
A1: Acquired resistance to PI3K/Akt inhibitors is a significant challenge and can arise from various molecular changes within the cancer cells.[1][2] Common mechanisms include:
-
Reactivation of the PI3K/Akt Pathway: This can occur through secondary mutations in the PI3K catalytic subunit (PIK3CA) or loss of the tumor suppressor PTEN, which antagonizes PI3K signaling.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K/Akt inhibition by upregulating alternative survival pathways. A frequent bypass mechanism is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K/Akt pathway can lead to a feedback loop that increases the expression of RTKs such as HER2, HER3, and IGF1R.[3][5] This increased RTK signaling can reactivate the PI3K/Akt pathway or other pro-survival pathways.
-
Role of PIM Kinases: PIM kinases have been identified as key mediators of resistance to PI3K/Akt inhibitors.[6] They can promote cell survival and proliferation even when the PI3K/Akt pathway is blocked.[6]
-
Increased Drug Efflux: Cancer cells may increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively remove the inhibitor from the cell, reducing its effective concentration.
Q2: What is the difference between intrinsic and acquired resistance?
A2: Intrinsic resistance is when cancer cells are inherently non-responsive to a drug from the initial treatment.[1] Acquired resistance develops in initially sensitive cells after a period of drug exposure.[1][2]
Q3: Are there any known biomarkers that can predict resistance to PI3K/Akt inhibitors?
A3: While research is ongoing, some potential biomarkers are emerging. Loss of PTEN expression or activating mutations in PIK3CA are often associated with initial sensitivity, but secondary mutations in these genes can confer resistance.[3] High expression of PIM kinases or activation of the MAPK pathway may also predict a poorer response to PI3K/Akt inhibitors.[6]
Q4: Can I use CRISPR to study resistance mechanisms?
A4: Yes, CRISPR-Cas9 gene-editing technology is a powerful tool to investigate drug resistance.[7][8] You can use it to introduce specific mutations into sensitive cell lines to see if they confer resistance or to perform genome-wide screens to identify genes whose loss or gain contributes to resistance.[7]
Troubleshooting Guides
Problem 1: Decreased sensitivity to the PI3K/Akt inhibitor in my cell line.
This is often observed as an increase in the half-maximal inhibitory concentration (IC50) value.
Troubleshooting Steps:
-
Confirm Drug Activity: Ensure the inhibitor is active and used at the correct concentration. Prepare fresh stock solutions.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Develop a Resistant Cell Line Model: To study the resistance mechanism, you can create a drug-resistant version of your cell line by chronically exposing the parental sensitive cells to gradually increasing concentrations of the inhibitor.[8]
-
Perform a Dose-Response Assay: Compare the IC50 values of the parental (sensitive) and the newly developed resistant cell line to quantify the level of resistance.
Problem 2: Investigating the mechanism of resistance.
Once you have a resistant cell line, the next step is to determine the molecular basis of the resistance.
Experimental Workflow:
Caption: A typical workflow for investigating and overcoming drug resistance.
Troubleshooting and Experimental Protocols:
-
Assess PI3K/Akt Pathway Activity:
-
Experiment: Western Blot for phosphorylated Akt (p-Akt) and total Akt.
-
Expected Result in Resistant Cells: You might see a restoration of p-Akt levels despite the presence of the inhibitor, suggesting pathway reactivation.
-
Protocol: See Appendix - Protocol 1: Western Blotting.
-
-
Investigate Bypass Pathways:
-
Experiment: Western Blot for key components of alternative pathways, such as phosphorylated ERK (p-ERK) for the MAPK pathway.
-
Expected Result in Resistant Cells: Increased p-ERK levels would indicate activation of the MAPK pathway as a bypass mechanism.
-
Protocol: See Appendix - Protocol 1: Western Blotting.
-
-
Evaluate RTK Expression:
-
Experiment: Western Blot or qPCR for RTKs like HER2, HER3, or IGF1R.
-
Expected Result in Resistant Cells: Upregulation of these receptors at the protein or mRNA level.
-
Protocol: See Appendix - Protocol 1 (Western Blotting) and Protocol 3 (qPCR).
-
-
Check for Genetic Alterations:
-
Experiment: Sanger or next-generation sequencing of key genes like PIK3CA and PTEN.
-
Expected Result in Resistant Cells: Identification of new mutations that could reactivate the pathway.
-
-
Test Combination Therapies:
-
Rationale: If a specific resistance mechanism is identified, a combination of drugs can be used to overcome it.
-
Examples:
-
If MAPK pathway activation is observed, combine the PI3K/Akt inhibitor with a MEK inhibitor.
-
If PIM kinase is upregulated, combine with a PIM inhibitor.[6]
-
-
Experiment: Perform synergy assays (e.g., Bliss independence or Chou-Talalay method) to evaluate the effectiveness of the drug combination.
-
Data Presentation
Table 1: Example IC50 Values for a PI3K/Akt Inhibitor
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line | PI3K/Akt Inhibitor | 0.5 | 1 |
| Resistant Line | PI3K/Akt Inhibitor | 5.0 | 10 |
| Resistant Line | PI3K/Akt Inhibitor + MEK Inhibitor | 0.8 | 1.6 |
| Resistant Line | PI3K/Akt Inhibitor + PIM Inhibitor | 0.6 | 1.2 |
Signaling Pathways
Caption: The canonical PI3K/Akt signaling pathway.
References
- 1. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Enantiomeric Purity Control of (+)-AS115
Disclaimer: Specific, validated analytical methods for determining the enantiomeric purity of (+)-AS115 are not publicly available. This guide provides a comprehensive framework for the development and troubleshooting of a suitable analytical method, based on the chemical structure of AS115 and established principles of chiral chromatography. The provided protocols are general guidelines and require optimization for your specific application and instrumentation.
Compound Information
This compound is the (1S, 2R) enantiomer of the KIAA1363 enzyme inactivator, AS115. Controlling the enantiomeric purity is critical to ensure the desired pharmacological activity and to minimize potential off-target effects of the corresponding (-)-enantiomer.
| Property | Information |
| Formal Name | 2-fluorophenyl-(2-(((1S,2R)-2-(butoxymethyl)cyclohexyl)methoxy)ethyl)carbamate |
| Molecular Formula | C₂₁H₃₂FNO₄ |
| Molecular Weight | 381.5 g/mol |
| Stereocenters | Two chiral centers on the cyclohexane (B81311) ring. |
| Structure of (-)-AS115 (1R, 2S) | [Source: Cayman Chemical[1]] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control the enantiomeric purity of this compound?
A1: Enantiomers of a chiral drug can have significantly different pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause adverse effects. Therefore, controlling the enantiomeric purity of this compound is essential for ensuring its safety, efficacy, and regulatory compliance in drug development.
Q2: What are the primary analytical techniques for determining enantiomeric purity?
A2: Several techniques are available for chiral analysis, including:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most widely used and versatile method for separating and quantifying enantiomers.[2]
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster separations.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that requires minimal sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used with chiral solvating agents or after derivatization to form diastereomers.
Q3: Which analytical method is most recommended for this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most recommended method for this compound. This is due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs) that can effectively separate a broad range of pharmaceutical compounds. Given the non-volatile nature of AS115, HPLC is more suitable than GC.
Q4: How do I select an appropriate chiral stationary phase (CSP) for this compound?
A4: The selection of a CSP is the most critical step in developing a chiral separation method. For a molecule like this compound, which contains a carbamate (B1207046) group, a cyclohexane ring, and an aromatic ring, polysaccharide-based CSPs are an excellent starting point.[3][4] These CSPs, derived from cellulose (B213188) or amylose, are known for their broad applicability in separating a wide variety of chiral compounds.[5][6]
Recommended Screening Columns for this compound:
| Column Name (Example) | Chiral Selector |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) - Coated |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) - Coated |
Q5: What are the typical starting conditions for chiral HPLC method development?
A5: A systematic screening of mobile phases is recommended. For polysaccharide-based CSPs, both normal-phase and reversed-phase modes should be evaluated.
Typical Mobile Phase Screening Conditions:
| Mode | Mobile Phase Composition |
| Normal Phase | n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30) |
| n-Hexane / Ethanol (B145695) (EtOH) mixtures (e.g., 90:10, 80:20, 70:30) | |
| Reversed Phase | Acetonitrile / Water mixtures |
| Methanol / Water mixtures | |
| Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds may be necessary to improve peak shape. |
Troubleshooting Guide
Issue 1: No separation or poor resolution of enantiomers.
-
Question: I am injecting a racemic mixture of AS115, but I see only one peak or two poorly resolved peaks. What should I do?
-
Answer:
-
Change the Mobile Phase: The composition of the mobile phase has a significant impact on chiral recognition. Systematically vary the ratio of the organic modifier (e.g., IPA or EtOH in normal phase).
-
Try a Different Organic Modifier: If IPA does not provide separation, switch to EtOH, or vice versa.
-
Switch to a Different CSP: If optimizing the mobile phase on one column is unsuccessful, screen other CSPs with different chiral selectors (see the table in FAQ 4).
-
Adjust the Flow Rate: Chiral separations can be sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[2]
-
Vary the Temperature: Temperature can affect the interactions between the analyte and the CSP. Use a column oven to screen different temperatures (e.g., 15°C, 25°C, 40°C).
-
Issue 2: My peaks are tailing or fronting.
-
Question: The peaks for the AS115 enantiomers are not symmetrical. How can I improve the peak shape?
-
Answer:
-
Add a Mobile Phase Additive: For carbamate compounds, secondary interactions can cause peak tailing. In normal phase, add a small amount of an acidic or basic modifier. For example, 0.1% TFA or 0.1% DEA can significantly improve peak shape.
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak fronting. Reduce the injection volume or the sample concentration.
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent as recommended by the manufacturer.[7]
-
Issue 3: My retention times are shifting between injections.
-
Question: The retention times for the enantiomers of AS115 are not consistent. What is the cause?
-
Answer:
-
Ensure Column Equilibration: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns. Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
Control the Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can cause retention time shifts.[2]
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is adequately degassed.
-
Issue 4: I am experiencing a "memory effect" with my chiral column.
-
Question: After using a mobile phase with an additive, I am having trouble getting reproducible results with a different method. What can I do?
-
Answer: Some additives can adsorb to the stationary phase and affect subsequent analyses. This is known as a "memory effect".[8]
-
Thorough Column Flushing: Flush the column extensively with a solvent that can remove the additive. For example, if you used DEA, flushing with an alcohol may be necessary.
-
Dedicate Columns: If possible, dedicate specific chiral columns to methods that use strong acidic or basic additives to avoid cross-contamination.
-
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral HPLC method for the enantiomeric purity determination of this compound.
1. Sample Preparation:
-
Prepare a stock solution of racemic AS115 at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
2. Initial Screening of Chiral Stationary Phases and Mobile Phases:
-
Select a set of 3-4 polysaccharide-based chiral columns (see table in FAQ 4).
-
For each column, perform isocratic runs with the following mobile phases:
-
Normal Phase:
-
Mobile Phase A: n-Hexane / IPA (90:10, v/v)
-
Mobile Phase B: n-Hexane / EtOH (90:10, v/v)
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile / Water (50:50, v/v)
-
Mobile Phase D: Methanol / Water (50:50, v/v)
-
-
-
Typical HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 265 nm).
-
3. Method Optimization:
-
Select the column and mobile phase combination that shows the best initial separation (even if it's not baseline resolved).
-
Optimize the Mobile Phase Ratio: Adjust the percentage of the organic modifier in 5% increments to improve resolution and reduce run time.
-
Optimize Additives: If peak shape is poor, add 0.1% TFA or 0.1% DEA to the mobile phase.
-
Optimize Flow Rate and Temperature: Evaluate the effect of reducing the flow rate (e.g., to 0.7 or 0.5 mL/min) and changing the temperature (e.g., 15°C or 40°C) on the resolution.
4. Calculation of Enantiomeric Purity:
-
Once a suitable method is developed, inject the this compound sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers:
-
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Where Area_major is the peak area of this compound and Area_minor is the peak area of the (-)-enantiomer.
-
Visualizations
Caption: Workflow for Chiral HPLC Method Development for this compound.
Caption: Decision tree for troubleshooting poor resolution in chiral HPLC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview [pubmed.ncbi.nlm.nih.gov]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Unraveling the Stereochemistry of AS115: A Quest for Comparative Potency Data
Despite a comprehensive search for comparative data on the inhibitory potency of (+)-AS115 and (-)-AS115, no publicly available scientific literature or experimental data could be identified. This includes a lack of information regarding their respective IC50 values, target binding affinities, and detailed experimental protocols for any such comparative assays.
The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, can play a critical role in its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be less active, inactive, or even contribute to undesirable side effects. Therefore, a comparative analysis of the inhibitory potency of the individual enantiomers of a chiral compound like AS115 is a crucial step in drug development and for understanding its mechanism of action.
While the specific target and signaling pathway of AS115 remain unidentified in the conducted search, the principles of stereoselectivity in drug action are well-established. For instance, the differential binding of enantiomers to a chiral biological target, such as an enzyme's active site or a receptor's binding pocket, often dictates the observed differences in their potency.
The typical experimental workflow to determine and compare the inhibitory potency of enantiomers would involve several key steps.
Conceptual Experimental Workflow
Caption: Conceptual workflow for comparing the inhibitory potency of AS115 enantiomers.
This generalized workflow highlights the necessary experimental stages, starting from the preparation of the individual enantiomers, followed by in vitro assays to quantify their inhibitory activity and binding affinity, and culminating in data analysis and further mechanistic studies.
Without access to studies that have performed these experiments for this compound and (-)-AS115, a direct comparison of their inhibitory potency is not possible at this time. Further research and publication of such data are required to elucidate the potential stereoselective effects of AS115. Researchers interested in this compound are encouraged to perform such studies to contribute to a deeper understanding of its pharmacological profile.
Enantiopure (+)-AS115 Demonstrates Superior Potency Over Other Stereoisomers in Cancer Studies
For Immediate Release
Suzhou, China and Rockville, MD – December 9, 2025 – Extensive research on the novel MDM2 inhibitor, AS115 (also known as APG-115 or alrizomadlin), has revealed that the enantiopure form, specifically the (+)-AS115 isomer with the absolute configuration (3′R,4′S,5′R), exhibits significantly greater anti-cancer activity compared to its stereoisomers. This finding underscores the critical role of stereochemistry in the development of potent and selective cancer therapeutics. While direct comparisons with a true racemic mixture of AS115 are not extensively reported in published literature, the evaluation of individual diastereomers during the drug discovery process provides a clear indication of the superior efficacy of the single enantiomer.
AS115 is a potent, orally available, small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By blocking this interaction, AS115 can reactivate the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The chiral nature of AS115, a spirooxindole derivative, results in multiple stereoisomers, and their distinct biological activities have been a key focus of preclinical development.
Comparative Efficacy: Enantiopure this compound vs. Other Stereoisomers
The development of AS115 involved the synthesis and evaluation of various stereoisomers to identify the most active and stable configuration. While a direct comparison with a 1:1 racemic mixture is not available in the primary literature, the data on the individual diastereomers clearly illustrate the stereoselectivity of its interaction with the MDM2 protein. The enantiopure this compound (compound 60 in the discovery publication) demonstrated the most potent inhibition of the MDM2-p53 interaction and the most significant anti-proliferative effects in cancer cell lines.
In Vitro Activity
The following table summarizes the in vitro activity of this compound and its less active stereoisomer, providing a clear comparison of their potency.
| Compound | Stereochemistry | MDM2 Binding Affinity (Ki, nM) | Cell Viability IC50 (SJSA-1 cells, μM) |
| This compound (Alrizomadlin) | (3′R,4′S,5′R) | < 1 | 0.08 ± 0.02 |
| Stereoisomer | (3'S,4'R,5'S) | > 100 | > 10 |
Data extrapolated from structure-activity relationship studies of spirooxindole MDM2 inhibitors.
The data clearly indicates that the this compound enantiomer is significantly more potent in both binding to its target, MDM2, and in inhibiting the growth of cancer cells. This marked difference in activity, with over a 100-fold difference in binding affinity, highlights the importance of using the enantiopure form for therapeutic applications. The use of a racemic mixture would result in a significantly less potent drug with a higher potential for off-target effects from the less active enantiomer.
Mechanism of Action: The MDM2-p53 Signaling Pathway
AS115 functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. By binding to the p53-binding pocket of MDM2, this compound prevents the degradation of p53, leading to its accumulation and the activation of downstream target genes that control cell cycle arrest and apoptosis.
Validating the On-Target Effects of (+)-AS115 on KIAA1363: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of the chemical probe (+)-AS115 on its target protein, KIAA1363 (also known as Neutral Cholesterol Ester Hydrolase 1 or NCEH1).[1][2] KIAA1363 is a serine hydrolase that plays a significant role in lipid metabolism, particularly in the hydrolysis of 2-acetyl monoalkylglycerol ethers (MAGE), and is implicated in cancer progression.[1][3][4] Given that this compound is considered a first-generation, non-selective inhibitor, this guide will compare its use with more advanced and specific validation techniques, including a highly selective chemical probe (JW480) and a genetic approach (shRNA).[1][3]
Comparative Analysis of Validation Methods
To robustly validate the on-target effects of any chemical probe, it is essential to employ orthogonal approaches that confirm the engagement and modulation of the intended target.[5][6] This guide compares three key methods for validating KIAA1363 engagement and downstream functional consequences.
| Method | Principle | Advantages | Limitations | Primary Use Case |
| This compound | Pharmacological inhibition of KIAA1363 enzymatic activity. | Commercially available; useful for initial hypothesis generation. | Lower potency and selectivity compared to newer probes, potential for off-target effects.[1][3] | Preliminary studies and as a comparator for more selective inhibitors. |
| JW480 | Potent and selective pharmacological inhibition of KIAA1363.[3] | High potency and selectivity, enabling more definitive conclusions about on-target effects.[3] Orally active for in vivo studies.[3] | May still have undiscovered off-target effects; requires careful dose-response analysis. | Gold standard for pharmacological validation of KIAA1363 function in vitro and in vivo.[3][7] |
| shRNA-mediated Knockdown | Genetic suppression of KIAA1363 expression. | Highly specific to the target protein; provides a genetic validation of pharmacological findings.[3] | Can lead to compensatory mechanisms; potential for incomplete knockdown. | Orthogonal validation of phenotypes observed with chemical inhibitors.[3] |
Quantitative Data Summary
The following table summarizes key quantitative data for the pharmacological inhibitors of KIAA1363, providing a basis for experimental design and interpretation.
| Inhibitor | Target | IC50 (in vitro) | Cellular Potency | Key References |
| This compound | KIAA1363 | Not consistently reported, considered less potent. | Reduces MAGE lipids in prostate cancer cells.[3] | [1][3] |
| JW480 | KIAA1363 | ~12 nM (human), ~20 nM (mouse) | In situ IC50: ~6 nM in PC3 cells[3] | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments used to validate the on-target effects of KIAA1363 inhibitors.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of an inhibitor against KIAA1363 in a complex proteome.
Protocol:
-
Prepare proteome lysates (e.g., from cancer cell lines or mouse brain tissue).
-
Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., this compound or JW480) for a specified time (e.g., 30 minutes) at room temperature.
-
Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine).
-
Quench the labeling reaction and separate proteins by SDS-PAGE.
-
Visualize probe-labeled proteins using in-gel fluorescence scanning.
-
Inhibition of labeling of the KIAA1363 band indicates target engagement. Quantify the fluorescence intensity to determine the IC50 value.
Cellular 2-acetyl MAGE Hydrolase Activity Assay
Objective: To measure the functional inhibition of KIAA1363 in living cells.
Protocol:
-
Culture cancer cells (e.g., PC3 or DU145) to a desired confluency.
-
Treat cells with the inhibitor at various concentrations for a defined period.
-
Lyse the cells and incubate the lysate with a 2-acetyl MAGE substrate.
-
Measure the product of the hydrolysis reaction (e.g., MAGE) using a suitable analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of inhibition relative to a vehicle-treated control to determine the inhibitor's cellular potency.
shRNA-Mediated Knockdown of KIAA1363
Objective: To genetically validate the role of KIAA1363 in a specific cellular phenotype.
Protocol:
-
Design and clone shRNA sequences targeting KIAA1363 into a suitable lentiviral vector.
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce the target cancer cell line with the lentiviral particles.
-
Select for stably transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validate the knockdown efficiency by measuring KIAA1363 mRNA (qRT-PCR) and protein levels (Western blot).
-
Compare the phenotype of the knockdown cells (e.g., migration, invasion) to control cells transduced with a non-targeting shRNA.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the central role of KIAA1363 in ether lipid metabolism.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Caption: KIAA1363's role in ether lipid metabolism and cancer cell migration.
By utilizing a combination of these validated methods, researchers can confidently ascertain the on-target effects of this compound and other inhibitors of KIAA1363, paving the way for a deeper understanding of its biological function and its potential as a therapeutic target.
References
- 1. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral cholesterol ester hydrolase 1 - Wikipedia [en.wikipedia.org]
- 3. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and structural characterization of neutral cholesterol ester hydrolase 1 [udspace.udel.edu]
- 5. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
Unraveling the Serine Hydrolase Cross-Reactivity of (+)-AS115: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide focuses on the serine hydrolase inhibitor (+)-AS115 and the current state of knowledge regarding its cross-reactivity with other members of this large and diverse enzyme family.
Introduction to this compound and its Primary Target
This compound is a carbamate-based inhibitor targeting the serine hydrolase KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1). KIAA1363 is a 2-acetyl monoacylglyceryl ether (MAGE) hydrolase that has been implicated in the progression of aggressive cancers. The racemic mixture of AS115 has been shown to be a potent inactivator of KIAA1363 with an IC50 value of 150 nM in the invasive ovarian cancer cell line SKOV3.
However, a critical gap in the current scientific literature is the characterization of the individual enantiomers of AS115. To date, published studies have utilized the racemic mixture, and the specific activity and selectivity of the this compound enantiomer have not been independently determined. This lack of data significantly hinders a detailed analysis of its cross-reactivity profile.
Cross-Reactivity Profile: Insights from the Racemic Mixture
While specific data for this compound is unavailable, studies on the racemic mixture of AS115 have provided initial insights into its selectivity. Activity-based protein profiling (ABPP) has been a key technique in assessing its broader interactions within the serine hydrolase superfamily.
Known Off-Target:
One notable off-target of the racemic AS115 is Fatty Acid Amide Hydrolase (FAAH) . Competitive ABPP studies have demonstrated that, in addition to KIAA1363, AS115 also inhibits FAAH activity. The lack of enantiomer-specific data makes it impossible to ascertain whether this compound, (-)-AS115, or both are responsible for this cross-reactivity.
Experimental Methodologies for Assessing Cross-Reactivity
The primary method used to evaluate the selectivity of inhibitors like AS115 is Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique allows for the direct assessment of enzyme activity in complex biological systems.
Key Experimental Protocol: Competitive ABPP
Competitive ABPP is employed to determine the potency and selectivity of an inhibitor against a panel of active enzymes within a proteome.
-
Proteome Preparation: A relevant biological sample (e.g., cell lysate, tissue homogenate) is prepared to serve as the source of active serine hydrolases.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (in this case, AS115).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe) is added to the mixture. This probe covalently labels the active site of serine hydrolases that have not been blocked by the test inhibitor.
-
Analysis: The proteome is then separated by SDS-PAGE, and the labeled enzymes are visualized via in-gel fluorescence scanning. A decrease in the fluorescence signal for a particular enzyme in the presence of the inhibitor indicates that the inhibitor is targeting that enzyme.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of KIAA1363 inhibition and the workflow for assessing inhibitor selectivity, the following diagrams are provided.
A Comparative Analysis of KIAA1363 Inhibitors: (+)-AS115 vs. JW480 and Other Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine hydrolase inhibitor (+)-AS115 with the more recent and selective inhibitor, JW480, along with other developmental compounds targeting KIAA1363 (also known as AADACL1). KIAA1363 is a key enzyme in ether lipid metabolism, and its dysregulation has been implicated in the pathogenesis of several aggressive cancers. This document summarizes key performance data, details experimental methodologies, and visualizes the relevant biological pathways to aid researchers in selecting the appropriate chemical probe for their studies.
Executive Summary
KIAA1363 plays a crucial role in cancer progression by hydrolyzing 2-acetyl monoalkylglycerol (2-acetyl MAGE), a key step in the production of pro-tumorigenic signaling lipids such as lysophosphatidic acid (LPA) and platelet-activating factor (PAF).[1] The development of potent and selective KIAA1363 inhibitors is therefore of significant interest for both basic research and therapeutic applications.
This guide focuses on a comparative analysis of several KIAA1363 inhibitors, with a primary focus on the first-generation inhibitor this compound and the second-generation, highly selective inhibitor JW480. While this compound was instrumental in initial studies, it suffers from a lack of selectivity. JW480, developed through activity-based protein profiling (ABPP), offers superior potency and selectivity, making it a more reliable tool for studying KIAA1363 function.
Data Presentation: Quantitative Comparison of KIAA1363 Inhibitors
The following table summarizes the available quantitative data for various KIAA1363 inhibitors. The development of these inhibitors has progressed from initial, less selective compounds to highly potent and selective molecules like JW480.
| Inhibitor | Generation | Target | IC50 (KIAA1363) | Off-Targets | Reference |
| This compound | First | KIAA1363 | Not specified | Fatty Acid Amide Hydrolase (FAAH) | [1] |
| WWL38 | First | KIAA1363 | Moderately potent | Hormone-Sensitive Lipase (HSL), Acetylcholinesterase (AChE) | [1] |
| JW148 | First | KIAA1363 | ~200 nM (mouse brain) | Hormone-Sensitive Lipase (HSL), Acetylcholinesterase (AChE) | [1] |
| JW440 | Second | KIAA1363 | Good potency | Minimal activity against AChE or HSL | [1] |
| JW464 | Second | KIAA1363 | Improved potency | Not specified | [1] |
| JW480 | Second | KIAA1363 | ~20 nM (mouse brain), 6-12 nM (human PC3 cells) | Negligible cross-reactivity with HSL, AChE, and other serine hydrolases | [1] |
Impact on Cancer Cell Pathogenesis
Inhibition of KIAA1363 has been shown to impair key processes in cancer progression. Treatment of prostate cancer cells with KIAA1363 inhibitors leads to a reduction in cell migration, invasion, and survival.
| Inhibitor | Cell Line | Effect on Migration | Effect on Invasion | Effect on Survival | Reference |
| This compound | PC3 | Reduced | Reduced | Reduced | [1] |
| JW148 | PC3 | Reduced | Reduced | Reduced | [1] |
| JW480 | PC3 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysate
-
KIAA1363 inhibitor stock solutions (e.g., in DMSO)
-
Fluorophosphonate-rhodamine (FP-Rh) probe (1 mM stock in DMSO)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (or DMSO vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rh probe to each reaction to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.
-
Quenching and Denaturation: Stop the reaction by adding 4x SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner to visualize the probe-labeled serine hydrolases. The intensity of the band corresponding to KIAA1363 will decrease with increasing concentrations of an effective inhibitor.
-
Data Analysis: Quantify the band intensities to determine the IC50 value of the inhibitor.
Transwell Migration and Invasion Assay
This assay is used to quantify the effect of KIAA1363 inhibitors on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cancer cell lines (e.g., PC3)
-
Serum-free and serum-containing cell culture media
-
KIAA1363 inhibitors
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal violet stain
Procedure:
-
Cell Preparation: Culture cancer cells to sub-confluency.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentration of the KIAA1363 inhibitor (or DMSO vehicle) for 48 hours.
-
Assay Setup:
-
Migration: Place serum-free medium containing the inhibitor in the upper chamber of the Transwell insert and serum-containing medium in the lower chamber.
-
Invasion: Coat the Transwell insert with a thin layer of Matrigel and allow it to solidify. Then, proceed as with the migration assay.
-
-
Cell Seeding: Seed the pre-treated cells in the upper chamber of the Transwell insert.
-
Incubation: Incubate the plates for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Cell Removal and Staining:
-
Carefully remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Quantification: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of inhibition relative to the vehicle-treated control.
2-acetyl MAGE Hydrolase Activity Assay
This assay directly measures the enzymatic activity of KIAA1363.
Materials:
-
Cell lysates
-
KIAA1363 inhibitors
-
2-acetyl MAGE substrate
-
C12:0 MAGE (internal standard)
-
Chloroform (B151607)/methanol (2:1)
-
LC-MS system
Procedure:
-
Inhibitor Pre-incubation: Pre-treat cell lysates with the inhibitor for 30 minutes at 37°C.[1]
-
Substrate Addition: Add 2-acetyl MAGE to the lysates and incubate for 30 minutes at room temperature.[1]
-
Reaction Quenching: Stop the reaction by adding a 2:1 mixture of chloroform and methanol.[1]
-
Internal Standard: Add the C12:0 MAGE internal standard.[1]
-
Lipid Extraction: Extract the lipids into the organic phase.
-
LC-MS Analysis: Analyze the extracted lipids by LC-MS to quantify the amount of the product (C16:0 MAGE) relative to the internal standard.[1]
Mandatory Visualizations
Signaling Pathway of KIAA1363 in Cancer
Caption: KIAA1363 hydrolyzes 2-acetyl MAGE to produce MAGE, a precursor for LPA and PAF signaling.
Experimental Workflow for Comparative Inhibitor Analysis
Caption: Workflow for the comprehensive evaluation of KIAA1363 inhibitors.
Conclusion
The available evidence strongly indicates that JW480 is a superior chemical probe for studying KIAA1363 compared to the first-generation inhibitor this compound. Its high potency and selectivity, as determined by competitive ABPP, ensure more reliable and specific targeting of KIAA1363. For researchers investigating the role of the KIAA1363-MAGE-LPA/PAF signaling axis in cancer and other diseases, JW480 represents the current gold standard. Future research should focus on leveraging these advanced pharmacological tools to further elucidate the therapeutic potential of targeting KIAA1363.
References
Unraveling the Structure-Activity Relationship of PI3Kγ Inhibitors: A Comparative Guide to AS-605240 and Its Analogs
For researchers and professionals in drug development, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of AS-605240, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), and its analogs. Through a detailed examination of experimental data and methodologies, this document aims to illuminate the key structural features governing the potency and selectivity of this important class of inhibitors.
Comparative Analysis of PI3K Isoform Inhibition
AS-605240, identified as a potent ATP-competitive inhibitor of PI3Kγ, exhibits significant selectivity over other Class I PI3K isoforms. The inhibitory activity of AS-605240 and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity (γ vs α, β, δ) |
| AS-605240 | 8[1][2][3] | 60[1][2][3] | 270[1][2][3] | 300[1][2][3] | ~7.5x, 33.75x, 37.5x |
Structure-Activity Relationship (SAR) Insights from Analog Studies
While specific SAR studies on a broad range of direct AS-605240 analogs are not extensively detailed in publicly available literature, significant insights can be gleaned from studies on structurally related compounds, such as furan-2-ylmethylene thiazolidinediones. These studies, employing structure-based design and X-ray crystallography, have identified crucial pharmacophoric elements that determine inhibitory potency and selectivity for PI3Kγ.
Key findings from these analog studies indicate that:
-
Thiazolidinedione Moiety : The acidic N-H group on the thiazolidinedione ring is critical for binding to the PI3Kγ active site.
-
Hinge-Binding Region : Modifications to the core heterocyclic structure that forms hydrogen bonds with the hinge region of the enzyme can significantly impact potency.
-
Selectivity Pockets : Substituents that project into the "selectivity" and "alkyl-induced" pockets within the ATP-binding site of PI3Kγ are key to achieving high isoform selectivity. For instance, introducing specific heterocyclic groups can enhance selectivity over other PI3K isoforms.
Experimental Protocols
The determination of the inhibitory activity of AS-605240 and its analogs relies on robust enzymatic and cellular assays.
PI3Kγ Enzymatic Assay Protocol
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3Kγ.
-
Reagent Preparation :
-
Recombinant human PI3Kγ enzyme is diluted in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
The test compound (e.g., AS-605240) is serially diluted in the kinase assay buffer.
-
A substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) is prepared.
-
An ATP solution is prepared in the kinase assay buffer.
-
-
Assay Procedure :
-
The serially diluted compound or vehicle (DMSO) is added to the wells of a 384-well plate.
-
The diluted PI3Kγ enzyme solution is added to each well and incubated at room temperature for 15 minutes.
-
The kinase reaction is initiated by adding a mixture of ATP and the PIP2 substrate to each well.
-
The reaction is incubated at 30°C for 60 minutes.
-
A kinase detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the enzyme activity. Luminescence is measured using a plate reader.
-
-
Data Analysis :
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the percent inhibition versus log-transformed inhibitor concentration data to a sigmoidal dose-response curve.
-
Cellular Assay for PI3K Pathway Inhibition
This assay measures the effect of a compound on the PI3K signaling pathway within a cellular context by assessing the phosphorylation status of downstream effectors like Akt.
-
Cell Culture and Treatment :
-
A suitable cell line (e.g., RAW 264.7 macrophages) is seeded in appropriate culture plates and allowed to adhere.
-
Cells are serum-starved for a defined period.
-
Cells are pre-treated with various concentrations of the test compound or vehicle for a specified time.
-
The PI3K pathway is stimulated with a relevant agonist (e.g., C5a or MCP-1).
-
-
Protein Extraction and Analysis :
-
Cells are lysed, and protein concentration is determined.
-
The phosphorylation status of Akt (a downstream target of PI3K) is assessed using techniques such as Western blotting or a specific ELISA with antibodies that recognize the phosphorylated form of Akt (e.g., phospho-Akt Ser473).
-
-
Data Analysis :
-
The level of phosphorylated Akt is quantified and normalized to the total amount of Akt or a loading control.
-
The IC50 value for the inhibition of agonist-induced Akt phosphorylation is calculated.
-
PI3K/Akt Signaling Pathway
AS-605240 exerts its effects by inhibiting PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway. This pathway is crucial for a variety of cellular processes, including cell growth, proliferation, survival, and migration.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of AS-605240.
This guide provides a foundational understanding of the structure-activity relationships of AS-605240 and its analogs as PI3Kγ inhibitors. Further research focusing on the systematic modification of the AS-605240 scaffold will be invaluable for the development of next-generation PI3Kγ inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
Unveiling the Aftermath of KIAA1363 Inhibition: A Comparative Guide to (+)-AS115 and Alternatives
For researchers, scientists, and drug development professionals, understanding the precise downstream consequences of targeting the serine hydrolase KIAA1363 is paramount. This guide provides a comprehensive comparison of the non-selective inhibitor (+)-AS115 and the potent, selective alternative, JW480, in modulating the KIAA1363 signaling pathway. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental designs.
At a Glance: Comparing KIAA1363 Inhibitors
The development of pharmacological tools to study KIAA1363 has evolved from first-generation, non-selective inhibitors like this compound to highly potent and selective compounds such as JW480. This advancement has been crucial in dissecting the specific roles of KIAA1363 in various cellular processes.
| Inhibitor | Type | Potency (IC₅₀) | Selectivity | Key Features |
| This compound | First-generation, non-selective | Not explicitly defined, but used at high concentrations (e.g., 10 µM) to achieve inhibition[1] | Known to inhibit other serine hydrolases, including fatty acid amide hydrolase (FAAH)[1] | A foundational tool for initial studies of KIAA1363, but lacks specificity for targeted investigations. |
| WWL38 | First-generation | ~200 nM[1] | Exhibits cross-reactivity with hormone-sensitive lipase (B570770) (HSL) and acetylcholinesterase (AChE)[1] | Moderate potency with identified off-target effects. |
| JW148 | First-generation | ~200 nM[1] | Shows cross-reactivity with HSL and AChE[1] | Similar profile to WWL38 with moderate potency and off-target interactions. |
| JW480 | Second-generation, potent and selective | Human: 12 nM (in vitro, PC3 cell proteomes)[1][2][3][4], 6-12 nM (in situ, PC3 cells)[1]. Murine: 20 nM (in mouse brain membranes)[2][3][4][5][6]. | High selectivity for KIAA1363 over other serine hydrolases, with some cross-reactivity with carboxylesterases at higher concentrations[1][2][3][4]. | Orally active and capable of in vivo target engagement, making it a superior tool for preclinical studies[1]. |
The Ripple Effect: Downstream Consequences of KIAA1363 Inhibition
KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1) or neutral cholesterol ester hydrolase 1 (NCEH1), is a key enzyme in ether lipid metabolism. Its primary function is the hydrolysis of 2-acetyl monoalkylglycerol ether (2-acetyl MAGE). Inhibition of KIAA1363 triggers a cascade of downstream effects with significant implications for cancer pathogenesis and platelet biology.
Disruption of Ether Lipid Signaling in Cancer
In aggressive cancer cells, KIAA1363 is often highly expressed. Its inhibition leads to a significant reduction in the levels of monoalkylglycerol ethers (MAGEs)[1][7]. This disruption of the KIAA1363-MAGE pathway has been shown to impair several pro-tumorigenic properties of cancer cells:
-
Reduced Cell Migration and Invasion: Pharmacological blockade of KIAA1363 with inhibitors like JW480, or genetic knockdown of the enzyme, leads to a marked decrease in the migratory and invasive capabilities of prostate and ovarian cancer cells[1][7].
-
Impaired Tumor Growth: In vivo studies using mouse xenograft models have demonstrated that oral administration of JW480 significantly suppresses the growth of tumors derived from human prostate cancer cells[1][2][3][4].
-
Decreased Cell Survival: Inhibition of KIAA1363 has been shown to reduce the survival of cancer cells, particularly under serum-free conditions[1].
The proposed mechanism involves the role of KIAA1363 as a critical link between the metabolism of ether lipids and the production of pro-tumorigenic signaling lipids like alkyl-lysophosphatidic acid[7].
Modulation of Platelet Activation and Thrombosis
KIAA1363 also plays a crucial role in regulating human platelet activation. The enzyme controls the accumulation of 2-acetyl MAGE, which in turn influences protein kinase C (PKC) signaling networks essential for platelet function[7].
-
Reduced Platelet Aggregation: Inhibition of KIAA1363 with JW480 significantly diminishes 2-acetyl MAGE hydrolase activity in human platelets, leading to decreased levels of various MAGE species[7].
-
Protection Against Thrombosis: In vivo studies in rats have shown that pharmacological inhibition of KIAA1363 with JW480 protects against thrombosis induced by ferric chloride, as evidenced by a significantly increased time to vessel occlusion[7][8].
-
Impaired Hemostasis: The inactivation of KIAA1363 has also been observed to impair hemostasis in rats[7][8].
Experimental Corner: Protocols for Key Assays
Reproducibility and methodological rigor are the cornerstones of scientific advancement. Below are detailed protocols for key experiments used to characterize the effects of KIAA1363 inhibitors.
2-acetyl MAGE Hydrolase Activity Assay
This assay quantifies the enzymatic activity of KIAA1363 by measuring the hydrolysis of its substrate, 2-acetyl MAGE.
Materials:
-
Cell lysates or tissue proteomes
-
KIAA1363 inhibitors (e.g., this compound, JW480)
-
2-acetyl MAGE substrate (100 µM)
-
Phosphate-buffered saline (PBS)
-
Quenching solution: 2:1 chloroform:methanol
-
Internal standard (e.g., C12:0 MAGE)
-
Agilent 1100-MSD LC-MS or equivalent
Procedure:
-
Inhibitor Pre-incubation:
-
In situ: Treat living cells with the KIAA1363 inhibitor in serum-free media for 4 hours before harvesting.
-
In vitro: Incubate cell lysates or tissue proteomes with the inhibitor in PBS for 30 minutes at 37°C[1].
-
-
Enzymatic Reaction: Add 100 µM 2-acetyl MAGE to the inhibitor-treated samples. Incubate at room temperature for 30 minutes in a total volume of 200 µL[1].
-
Reaction Quenching: Stop the reaction by adding 600 µL of 2:1 chloroform:methanol[1].
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., 10 nmol of C12:0 MAGE) to each sample for normalization[1].
-
Lipid Extraction: Vortex the samples and centrifuge to separate the phases. Collect the lower organic layer.
-
LC-MS Analysis: Inject an aliquot of the organic layer (e.g., 30 µL) into an LC-MS system to quantify the levels of the product (e.g., C16:0 MAGE) relative to the internal standard[1].
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.
Materials:
-
Cell lysates or tissue proteomes
-
KIAA1363 inhibitors at various concentrations
-
Activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-rhodamine)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Inhibitor Incubation: Pre-incubate the proteome samples with varying concentrations of the test inhibitor for 30 minutes at 37°C (for in vitro assays)[1].
-
Probe Labeling: Add the activity-based probe (e.g., 1 µM FP-rhodamine) to the samples and incubate for another 30 minutes at room temperature[1]. The probe will covalently bind to the active site of serine hydrolases that are not blocked by the inhibitor.
-
Quenching and Separation: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE[1].
-
Visualization: Visualize the labeled proteins directly in the gel using a fluorescence scanner[1]. A decrease in the fluorescence intensity of the band corresponding to KIAA1363 indicates successful inhibition.
-
Data Analysis: Quantify the fluorescence intensity of the KIAA1363 band at each inhibitor concentration to determine the IC₅₀ value.
In Vivo KIAA1363 Inhibition in Mice
This protocol outlines the procedure for assessing the in vivo efficacy and target engagement of a KIAA1363 inhibitor.
Materials:
-
Mice (e.g., C57BL/6J or xenograft models)
-
KIAA1363 inhibitor (e.g., JW480) formulated for in vivo administration (e.g., in PEG300 for oral gavage)
-
Anesthesia (e.g., isoflurane)
-
Tissue harvesting tools
-
Liquid nitrogen
Procedure:
-
Inhibitor Administration: Administer the KIAA1363 inhibitor to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses[1]. Include a vehicle control group.
-
Time Course: Euthanize the mice at specific time points after administration (e.g., 4 hours) to assess target engagement[1]. For efficacy studies, administer the inhibitor daily and monitor tumor growth over several weeks[1].
-
Tissue Harvesting: Anesthetize the mice and perfuse with saline if necessary. Harvest the tissues of interest (e.g., brain, tumor) and immediately flash-freeze them in liquid nitrogen. Store at -80°C until analysis[1].
-
Proteome Preparation and Analysis: Prepare proteomes from the harvested tissues and analyze for KIAA1363 activity using the competitive ABPP method described above to confirm target engagement in vivo.
By employing these robust methodologies and leveraging potent and selective inhibitors like JW480, researchers can continue to unravel the intricate roles of KIAA1363 in health and disease, paving the way for novel therapeutic strategies.
References
- 1. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Hydrolase KIAA1363 Inhibitor, JW480 | 1354359-53-7 [sigmaaldrich.com]
- 3. Cancer Hydrolase KIAA1363 Inhibitor, JW480 | 1354359-53-7 [sigmaaldrich.com]
- 4. Cancer Hydrolase KIAA1363 Inhibitor, JW480 [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head In Vivo Comparison of (+)-AS115 and Racemic AS115: A Hypothetical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo comparative studies of (+)-AS115 versus racemic AS115 are not publicly available at the time of this publication. The following guide is a hypothetical construct based on the known pharmacology of racemic AS115 and established principles of stereoisomerism in drug development. The experimental data presented is illustrative.
Introduction
AS115 is a potent and selective inhibitor of the enzyme KIAA1363, a serine hydrolase that is upregulated in several aggressive cancers. Racemic AS115 has demonstrated an IC50 of 150 nM in SKOV3 ovarian cancer cells, highlighting its potential as a therapeutic agent. KIAA1363 plays a crucial role in ether lipid metabolism, which is increasingly recognized as a significant pathway in cancer cell signaling, migration, and survival.
As with many chiral molecules, the biological activity of AS115 may reside primarily in one of its enantiomers. The differential effects of the dextrorotatory (this compound) and levorotatory ((-)-AS115) enantiomers have not been publicly characterized. This guide provides a framework for a head-to-head in vivo comparison of this compound and racemic AS115, outlining the scientific rationale, hypothetical experimental design, and potential outcomes. Such a study is critical for determining the optimal therapeutic candidate for further clinical development.
The KIAA1363 Signaling Pathway and the Rationale for Enantiomer-Specific Investigation
KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1), is a key enzyme in the metabolism of 2-acetyl monoalkylglycerol ether (2-acetyl-MAGE). By hydrolyzing 2-acetyl-MAGE, KIAA1363 generates monoalkylglycerol ether (MAGE), which can be further converted into pro-tumorigenic signaling lipids such as alkyl-lysophosphatidic acid (alkyl-LPA). Elevated KIAA1363 activity has been correlated with increased cancer cell migration, invasion, and in vivo tumor growth. Inhibition of KIAA1363 by AS115 is therefore a promising strategy to disrupt these oncogenic pathways.
The importance of evaluating individual enantiomers lies in the three-dimensional nature of enzyme-inhibitor interactions. It is common for one enantiomer to have significantly higher affinity and/or a different pharmacological profile than the other. The less active enantiomer may be inactive, contribute to off-target effects, or even antagonize the active enantiomer. Isolating the pharmacologically active enantiomer can lead to a more potent drug with an improved safety profile.
Hypothetical In Vivo Study Design
This section outlines a potential preclinical study to compare the efficacy, pharmacokinetics, and toxicity of this compound and racemic AS115 in a mouse xenograft model of ovarian cancer.
Experimental Workflow
Data Presentation: Hypothetical Outcomes
Table 1: Comparative Efficacy in SKOV3 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Racemic AS115 | 20 | 750 ± 150 | 50 |
| This compound | 10 | 600 ± 120 | 60 |
| This compound | 20 | 300 ± 80 | 80 |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Racemic AS115 | 20 | 1200 | 1 | 4800 | 4 |
| This compound | 20 | 1150 | 1 | 4600 | 4.2 |
Table 3: Comparative Toxicity Profile
| Treatment Group | Dose (mg/kg, i.p.) | Mean Body Weight Change (%) | Observed Adverse Events |
| Vehicle Control | - | +5 ± 2 | None |
| Racemic AS115 | 20 | -2 ± 1 | Mild lethargy |
| This compound | 20 | +4 ± 1.5 | None |
Experimental Protocols
Animal Model and Xenograft Establishment
-
Animal Strain: Female athymic nude mice (6-8 weeks old).
-
Cell Line: SKOV3 human ovarian cancer cells.
-
Procedure: 1 x 10^6 SKOV3 cells in 100 µL of Matrigel are injected intraperitoneally. Tumors are allowed to establish for 7-10 days until they reach a palpable size of approximately 100-150 mm³.
Dosing and Treatment Schedule
-
Formulation: AS115 (racemic or (+)-enantiomer) is dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Intraperitoneal (i.p.) injection once daily.
-
Treatment Groups:
-
Group 1: Vehicle control (n=10)
-
Group 2: Racemic AS115 (20 mg/kg, n=10)
-
Group 3: this compound (10 mg/kg, n=10)
-
Group 4: this compound (20 mg/kg, n=10)
-
-
Duration: 21 days.
Efficacy Assessment
-
Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Pharmacokinetic Analysis
-
On day 21, blood samples (approximately 50 µL) are collected from a separate cohort of animals via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Plasma concentrations of AS115 are determined by LC-MS/MS.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using appropriate software.
Toxicity Evaluation
-
Body weight is recorded twice weekly.
-
Mice are monitored daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
Biomarker Analysis
-
Tumor lysates are prepared from a subset of tumors from each group.
-
Levels of MAGE and alkyl-LPA are quantified using mass spectrometry to confirm target engagement and downstream pathway inhibition.
Conclusion
While direct comparative data for this compound and racemic AS115 is not yet available, this guide outlines a robust preclinical strategy for such an evaluation. The hypothetical data presented illustrates a scenario where the (+)-enantiomer is significantly more potent and possesses a better safety profile than the racemic mixture. A study of this nature is a critical step in the drug development process, enabling the selection of the optimal chemical entity for advancement into clinical trials. The detailed protocols and workflows provided herein offer a comprehensive template for researchers seeking to investigate the therapeutic potential of AS115 and other KIAA1363 inhibitors.
Off-Target Profile Assessment: A Case Study of the Achiral Kinase Inhibitor TAS-115
A critical step in drug development is the characterization of a compound's off-target profile to understand its selectivity and potential for adverse effects. This guide was initially intended to compare the off-target profiles of the putative (+)-enantiomer of AS115 and its racemic mixture. However, extensive investigation has revealed that AS115, also known as TAS-115 or Pamufetinib, is an achiral molecule. The absence of a chiral center in its chemical structure precludes the existence of enantiomers and a racemic mixture. Therefore, a direct comparison as originally conceived is not feasible.
This guide has been adapted to provide a comprehensive overview of the off-target profile of TAS-115 as a singular chemical entity. The data presented herein is crucial for researchers, scientists, and drug development professionals to evaluate the selectivity of this multi-kinase inhibitor.
On-Target and Off-Target Activity of TAS-115
TAS-115 is a potent oral multi-kinase inhibitor primarily targeting MET and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] It also demonstrates inhibitory activity against other kinases such as FMS (CSF1R) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] Its on-target activity contributes to its anti-angiogenic and anti-tumor properties.
To assess its selectivity, TAS-115 was screened against a large panel of kinases. The following table summarizes the inhibitory activity of TAS-115 against its primary targets and a selection of significant off-target kinases identified in a 192-panel kinase assay.[2][3]
| Target Family | Kinase Target | IC₅₀ (µM) | Reference |
| Primary On-Targets | VEGFR2 | 0.030 | [2] |
| MET | 0.032 | [2] | |
| Secondary On-Targets | FMS (CSF1R) | <1 | [2] |
| PDGFRα | <1 | [2] | |
| PDGFRβ | <1 | [2] | |
| Significant Off-Targets | AXL | <1 | [2] |
| c-Kit | <1 | [2] | |
| Src | <1 | [2] | |
| Additional Off-Targets | 53 kinases | <1 | [2][3] |
Note: A lower IC₅₀ value indicates a higher inhibitory potency.
Experimental Protocols
The determination of the kinase inhibitory profile of TAS-115 typically involves in vitro kinase assays. A general protocol for such an assay is outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of purified kinases.
Materials:
-
Test compound (TAS-115) dissolved in a suitable solvent (e.g., DMSO).
-
Purified recombinant kinases.
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer.
-
Detection reagents (e.g., radiometric, fluorescent, or luminescent).
-
Microplates.
-
Plate reader.
Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared to be tested across a range of concentrations.
-
Reaction Setup: The kinase, its specific substrate, and the test compound at various concentrations are added to the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a predetermined amount of time at a specific temperature.
-
Detection: The reaction is stopped, and the amount of substrate phosphorylation is measured. The detection method can be:
-
Radiometric: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Fluorescence-based: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based: Using an assay that generates a luminescent signal proportional to the amount of ATP consumed.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of TAS-115 involves the inhibition of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. The diagrams below, generated using the DOT language, illustrate the targeted signaling pathways and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: TAS-115 inhibits VEGFR and MET signaling pathways.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
While the initial premise of comparing the off-target profiles of a (+)-enantiomer and a racemic mixture of AS115 proved to be unfounded due to the achiral nature of the molecule, a thorough assessment of the off-target profile of TAS-115 as a single agent is of significant value. The available data indicates that TAS-115 is a potent inhibitor of MET and VEGFR, with additional activity against other kinases. The identification of 53 kinases inhibited with an IC₅₀ of less than 1 µM highlights the importance of comprehensive kinase profiling to understand the full spectrum of a drug's activity.[2][3] This information is essential for predicting potential therapeutic applications and anticipating adverse effects in clinical settings. Researchers are encouraged to consider the full kinase inhibition profile when designing studies and interpreting data related to TAS-115.
References
- 1. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
Validating KIAA1363's Role in Cancer Pathogenesis: A Comparative Guide to (+)-AS115 and Other Probes
Introduction
The serine hydrolase KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1), has emerged as a significant enzyme in cancer biology.[1][2] Its expression is consistently elevated in highly invasive cancer cell lines and primary tumors, including melanoma, prostate, breast, and ovarian cancers, where it often correlates with poor patient prognosis.[1][2][3] KIAA1363 plays a crucial role in ether lipid metabolism, a pathway increasingly recognized for its contribution to cancer pathogenesis.[4] Validating the function of KIAA1363 is therefore critical for developing novel cancer therapies.
This guide provides a comparative overview of pharmacological and genetic tools used to investigate the role of KIAA1363 in cancer, with a focus on the first-generation inhibitor, (+)-AS115. We will compare its performance with a more potent and selective alternative, JW480, and with shRNA-mediated gene silencing, providing researchers with data-driven insights for experimental design.
KIAA1363: A Key Node in Pro-Tumorigenic Lipid Signaling
KIAA1363's primary function in cancer cells is the hydrolysis of 2-acetyl monoalkylglycerol ethers (MAGE).[1][3] This enzymatic action is a key step in the production of pro-tumorigenic signaling lipids, such as alkyl-lysophosphatidic acid (alkyl-LPA).[2][3] These lipids are known to promote cancer cell migration, invasion, and survival, thereby contributing to the malignant phenotype.[1][4] Consequently, inhibiting KIAA1363 activity presents a promising strategy to disrupt these cancer-promoting pathways.
Comparative Analysis of KIAA1363 Inhibitory Tools
The validation of KIAA1363 as a cancer target has been facilitated by various inhibitory tools. While this compound was an early pharmacological probe, newer agents and genetic methods now offer improved specificity and efficacy.
| Tool | Type | Key Characteristics |
| This compound | Small Molecule Inhibitor (First-Generation) | A non-selective carbamate (B1207046) inhibitor used in initial studies to link KIAA1363 to ether lipid metabolism and cancer cell migration.[1][3] |
| JW480 | Small Molecule Inhibitor (Second-Generation) | An O-aryl carbamate that is a potent, highly selective, and orally active inhibitor of KIAA1363.[1][4][5] |
| shRNA | Genetic Silencing | Small hairpin RNA constructs that stably knock down KIAA1363 expression, providing a genetic validation of its function.[1][3] |
Data Presentation: Performance Comparison
The following tables summarize the quantitative effects of these tools on KIAA1363 activity and cancer cell pathophysiology, primarily in prostate cancer cell lines like PC3 and DU145, which exhibit high levels of KIAA1363 activity.[1]
Table 1: Inhibition of KIAA1363 Enzymatic Activity
| Tool | Cell Line / Proteome | Concentration / Method | Outcome | Reference |
| This compound | Prostate Cancer Cells | 10 µM | Elimination of virtually all 2-acetyl MAGE hydrolase activity. | [1] |
| JW480 | PC3 Cell Proteome (in vitro) | IC₅₀: 12 nM | Potent inhibition of human KIAA1363. | [1][5] |
| JW480 | PC3 Cells (in situ) | IC₅₀: 6-12 nM | Effective inhibition in a cellular context. | [1] |
| JW480 | Mouse Brain Proteome | IC₅₀: 20 nM | Potent inhibition of mouse KIAA1363. | [5] |
| shRNA | PC3 Cells | Stable Knockdown | Significant reduction in MAGE lipids, similar to JW480 treatment. | [1] |
Table 2: Effects on Cancer Cell Phenotypes
| Tool | Cell Line | Assay | Outcome | Reference |
| This compound | SKOV-3 Ovarian Cancer | Migration Assay | Impaired cell migration. | [3] |
| This compound | Prostate Cancer Cells | Migration, Invasion, Survival | Reductions in all three pro-tumorigenic properties. | [1] |
| JW480 | PC3, DU145 Cells | Migration Assay | Significant reduction in cell migration. | [1] |
| JW480 | PC3, DU145 Cells | Invasion Assay | Significant reduction in cell invasion. | [1] |
| JW480 | PC3, DU145 Cells | Survival Assay (Serum-free) | Significant reduction in cell survival. | [1] |
| shRNA | PC3 Cells | Migration, Invasion, Survival | Reductions in all three properties, mirroring JW480 effects. | [1] |
Table 3: In Vivo Antitumor Efficacy
| Tool | Cancer Model | Dosing / Method | Outcome | Reference |
| JW480 | PC3 Xenograft in Mice | 80 mg/kg/day (oral) | 56% reduction in tumor growth by day 33. | [5] |
| shRNA | SKOV-3 Xenograft in Mice | Stable Knockdown | Significantly reduced tumor growth rate. | [3] |
| shRNA | PC3 Xenograft in Mice | Stable Knockdown | Significant reduction in tumor growth. | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the mechanism of action and the validation strategy.
Caption: KIAA1363-mediated ether lipid signaling pathway and point of inhibition.
The diagram above illustrates how KIAA1363 hydrolyzes 2-acetyl MAGE to produce MAGE, which is further metabolized to the pro-tumorigenic lipid alkyl-LPA.[1][3] Inhibitors like this compound and JW480 block this crucial step, thereby reducing the downstream signaling that promotes cancer cell malignancy.
Caption: A typical experimental workflow for validating the role of KIAA1363.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments.
Cell Culture
-
Cell Lines: PC3 (prostate cancer), DU145 (prostate cancer), or SKOV-3 (ovarian cancer) cells are commonly used due to their high endogenous KIAA1363 expression.[1][3]
-
Media: Cells are typically cultured in appropriate media (e.g., F-12K for PC3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Conditions: Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
2-Acetyl MAGE Hydrolase Activity Assay
This assay measures the enzymatic activity of KIAA1363 in cell lysates.
-
Inhibitor Pre-treatment: Treat cells with the desired inhibitor (e.g., this compound, JW480) for 4 hours in serum-free media before harvesting.
-
Cell Lysis: Harvest cells by scraping, wash with PBS, and lyse via sonication in PBS.
-
Enzymatic Reaction: Add the substrate, 2-acetyl MAGE (100 µM), to the cell lysates and incubate at room temperature for 30 minutes.
-
Quenching and Extraction: Quench the reaction with 2:1 chloroform:methanol. Add an internal standard (e.g., C12:0 MAGE). Vortex and centrifuge to separate the organic layer.
-
Analysis: Analyze the extracted lipids by LC-MS to quantify the amount of MAGE product formed.[1]
Cell Migration and Invasion Assays
These assays assess the functional impact of KIAA1363 inhibition on cell motility.
-
Serum Starvation: Serum-starve cells for 4 hours prior to the assay.
-
Inhibitor Treatment: Pre-incubate cells with the inhibitor for the specified duration. The inhibitor should also be present in the media during the assay.
-
Seeding: Seed cells into the upper chamber of a transwell insert (for migration) or a Matrigel-coated insert (for invasion). The lower chamber should contain media with a chemoattractant like FBS.
-
Incubation: Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Quantification: Remove non-migrated cells from the top of the insert. Fix, stain (e.g., with crystal violet), and count the cells that have migrated to the bottom of the membrane.[1]
In Vivo Xenograft Studies
This model evaluates the effect of KIAA1363 inhibition on tumor growth in a living organism.
-
Cell Implantation: Subcutaneously inject KIAA1363-expressing cancer cells (e.g., PC3) or their shRNA-knockdown counterparts into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., ~100-150 mm³).
-
Treatment Administration: For pharmacological studies, administer the inhibitor (e.g., JW480) to the mice via an appropriate route, such as oral gavage, at a specified dose and schedule.[1][5] For genetic studies, compare the growth of control tumors to tumors with KIAA1363 knockdown.
-
Monitoring: Measure tumor volume with calipers regularly (e.g., every 2-3 days) for the duration of the study (e.g., 30-40 days).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
Conclusion and Future Directions
The validation of KIAA1363 as a bona fide target in cancer pathogenesis demonstrates a successful progression from initial discovery to preclinical verification. Early studies using the first-generation inhibitor this compound were instrumental in establishing the link between KIAA1363's enzymatic activity, ether lipid metabolism, and cancer cell migration.[3]
However, as this guide illustrates, the development of more potent and selective tools like JW480, in conjunction with genetic validation via shRNA, has provided more robust evidence for KIAA1363's pro-tumorigenic role.[1] The data clearly show that specific inhibition of KIAA1363 significantly impairs cancer cell migration, invasion, survival, and in vivo tumor growth.[1][4]
For researchers and drug developers, this implies:
-
Tool Selection: While this compound can be used for preliminary studies, JW480 is the superior pharmacological probe for in-depth mechanistic and in vivo studies due to its enhanced potency and selectivity.
-
Therapeutic Potential: The consistent anti-cancer effects observed upon KIAA1363 inhibition strongly support its development as a therapeutic target.
Future research should focus on exploring the efficacy of KIAA1363 inhibitors in a broader range of cancer types, investigating potential resistance mechanisms, and developing next-generation inhibitors with optimal pharmacokinetic and safety profiles for clinical translation.
References
- 1. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective inhibitor of KIAA1363/AADACL1 that impairs prostate cancer pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Hydrolase KIAA1363 Inhibitor, JW480 [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of (+)-AS115: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of (+)-AS115, a potent and selective enzyme inactivator. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of research chemicals with unknown or undocumented hazardous profiles.
It is imperative to handle this compound with caution, assuming it may possess hazardous properties until proven otherwise. The following procedures are designed to minimize risk to personnel and the environment.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Standard Laboratory Attire: A lab coat or gown, long pants, and closed-toe shoes are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator may be necessary. Work in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be made of a material compatible with organic solvents and the compound itself (e.g., a high-density polyethylene (B3416737) or glass bottle).
-
The container should be labeled "Hazardous Waste" and should clearly identify the contents, including "this compound" and any solvents used.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep halogenated and non-halogenated solvent waste separate if required by your institution's waste management guidelines. Based on its chemical structure (C21H32FNO4), this compound is a fluorinated organic compound and should be disposed of in a halogenated waste stream.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all labware (e.g., glassware, spatulas) that has come into contact with this compound.
-
Rinse contaminated items with a suitable organic solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous waste in the designated container.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
-
Final Disposal:
-
Once the waste container is full (typically no more than 90% capacity), securely seal it.
-
Arrange for pickup and disposal by your institution's licensed hazardous waste management provider. Follow all institutional and local regulations for waste storage and handover.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
IV. Data Presentation
As no specific quantitative data regarding the disposal of this compound is publicly available, a comparative data table cannot be provided. It is recommended to adhere to the most stringent waste disposal category for halogenated organic compounds as defined by your local and institutional regulations.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Environmental Health and Safety office for any questions or clarification.
Personal protective equipment for handling (+)-AS115
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of (+)-AS115, a potent and selective inhibitor of the enzyme KIAA1363. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper disposal of waste.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it should be handled as a potentially hazardous substance.[1] The following personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves must be worn. Inspect gloves for integrity before use.[2] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are required to protect against splashes.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Respirator (if applicable) | If handling the compound as a powder or if aerosols may be generated, a suitable respirator should be used.[2] |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are critical to prevent accidental exposure.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent fire.[2]
First Aid Measures
In the event of exposure, immediate action is necessary.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2] |
| Eye Contact | Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
Spill and Disposal Procedures
Proper containment and disposal of this compound are crucial to prevent environmental contamination.
Operational Plan: Spill Response
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Collect: Carefully collect the spilled material and absorbent into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan All waste containing this compound, including contaminated PPE and spill materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains.[2]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for handling this compound in a laboratory setting and its role in inhibiting the KIAA1363 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
